Quinacridone
Description
Historical Context of Quinacridone (B94251) Discovery and Development
The journey of this compound from its initial synthesis to widespread industrial use and subsequent academic exploration is a testament to the ongoing discovery of the potential of organic molecules.
Early Synthesis and Recognition (1896-1955)
The first documented synthesis of a this compound compound dates back to 1896. jacksonsart.comliquitex.comrileystreet.com However, the significance of this class of compounds as pigments was not realized until much later. In 1935, H. Liebermann synthesized linear this compound. naver.com It was not until 1955 that W.S. Struve, a chemist at DuPont, recognized the immense potential of linear this compound as a high-performance pigment. liquitex.comnaver.com This recognition was a pivotal moment, shifting the perception of quinacridones from chemical curiosities to commercially valuable materials.
Commercialization and Industrial Production (1958 onwards)
Following the recognition of its pigmentary properties, efforts were focused on developing a commercially viable manufacturing process. In 1958, DuPont successfully introduced the first commercial this compound pigments to the market. jacksonsart.comliquitex.comnaver.com These pigments, known for their exceptional lightfastness, thermal stability, and resistance to solvents, quickly found application in demanding sectors such as the automotive industry for paints and in the production of durable plastics. jacksonsart.commarketresearchintellect.commatisse.com.au The initial commercial offerings included a range of colors from golden yellow to a reddish-violet. liquitex.com
Evolution of Research Focus: From Pigments to Advanced Materials
For many years, research on quinacridones was primarily concentrated on their properties as pigments, focusing on aspects like color purity, particle size, and crystal structure to achieve different shades. danielsmith.com However, the very properties that made them excellent pigments—their rigid, planar structure, extensive π-conjugation, and strong intermolecular hydrogen bonding—hinted at a broader potential. wikipedia.orgrsc.org In recent decades, the research focus has dramatically shifted towards exploring quinacridones as advanced functional materials. publish.csiro.aursc.org Scientists began to investigate their unique electronic and photophysical properties, paving the way for their use in cutting-edge applications far beyond coloration. researchgate.netsioc-journal.cn
Significance and Scope of this compound Research
The unique molecular architecture of this compound has established it as a significant building block in both organic chemistry and materials science, with its influence extending into various scientific and engineering disciplines.
Importance in Organic Chemistry and Materials Science
In organic chemistry, the synthesis of this compound and its derivatives presents interesting challenges and opportunities for developing novel synthetic methodologies. guidechem.comacs.org The ability to modify the core structure allows for the fine-tuning of its electronic and optical properties. In materials science, quinacridones are highly valued for their exceptional stability and performance. rsc.orgresearchgate.net Their strong intermolecular interactions lead to self-assembly into well-ordered structures, a desirable characteristic for creating high-performance organic electronic devices. wikipedia.org The development of soluble this compound derivatives has further expanded their processability and application in solution-based fabrication techniques. acs.org
Interdisciplinary Nature of this compound Studies (Physics, Engineering, Biology)
The study of quinacridones is inherently interdisciplinary. Physicists are interested in understanding the fundamental charge transport mechanisms and photophysical processes within this compound-based materials. nih.govnih.gov Engineers are exploring their practical applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgmdpi.comnih.gov The field has seen the development of this compound-based polymers and small molecules for these electronic applications. nih.govmdpi.com More recently, the unique properties of quinacridones have attracted attention in the biological sciences, with research into their potential use in areas like bio-imaging and sensors, although this remains an emerging field. chemscene.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
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InChI |
InChI=1S/C20H12N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCMAYZCPIVABH-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4 | |
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Molecular Formula |
C20H12N2O2 | |
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DSSTOX Substance ID |
DTXSID5027354 | |
| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |
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Molecular Weight |
312.3 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Red to violet solid; Bluish or yellowish tint depending of form; [HSDB] Red odorless powder; [MSDSonline], Solid | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |
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| Record name | Quinacridone | |
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Solubility |
Insoluble in water, Insoluble in organic solvents and dispersion media. | |
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Density |
1.5 | |
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Color/Form |
Red to violet solid with blueish or yellowish tint depending upon crystalline form., particle characteristics: thin plates | |
CAS No. |
1047-16-1 | |
| Record name | Quinacridone | |
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| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |
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| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |
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| Record name | 5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
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| Record name | Quinacridone | |
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Melting Point |
390 °C | |
| Record name | Quinacridone | |
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Synthetic Methodologies and Reaction Pathways for Quinacridone and Its Derivatives
Established Industrial Synthesis Routes
The primary industrial methods for producing quinacridone (B94251) pigments involve the total synthesis of the central aromatic ring. naver.com Among the various known synthetic pathways, the Succinate (B1194679) and Diketene methods are the most prominent and widely used in commercial-scale manufacturing. google.com
Developed by DuPont in 1958, the Succinate method is one of the oldest and most established industrial processes for this compound synthesis. google.com The process begins with a dialkyl succinate, which is often derived from maleic anhydride. naver.com The key steps are as follows:
Cyclization: The starting material, a succinic dialkylester, undergoes cyclization in the presence of a sodium alcoholate within a high-boiling solvent. naver.com This reaction yields a succinylosuccinic dialkylester. naver.com
Condensation: The succinylosuccinic dialkylester is then treated with two equivalents of aniline, leading to the formation of 2,5-dianilino-3,6-dihydroterephthalic dialkylester. naver.com This condensation can be performed in boiling ethanol (B145695) with an acid catalyst. naver.com
Ring Closure: The intermediate is not typically isolated; instead, the ring is closed thermally at high temperatures (around 250°C) in the same reaction medium. naver.com This step produces dihydrothis compound. naver.com
Oxidation: The final step is the oxidation of dihydrothis compound to yield the this compound pigment. naver.comgoogle.com This can be achieved using an oxidizing agent like the sodium salt of m-nitrobenzene sulfonic acid in an aqueous ethanol solution with sodium hydroxide (B78521). naver.com
The entire synthesis can often be carried out in a single vessel, and it achieves a yield of approximately 75% based on the initial succinic dialkylester. naver.com An alternative pathway involves the hydrolysis of the 2,5-dianilino-3,6-dihydroterephthalic diester followed by cyclization in polyphosphoric acid to produce crude this compound. naver.com
Table 1: Key Reaction Steps in the Succinate Method
| Step | Reactants | Key Intermediate/Product | Conditions |
| 1. Cyclization | Succinic dialkylester, Sodium alcoholate | Succinylosuccinic dialkylester | High-boiling solvent (e.g., diphenylether/diphenyl) naver.com |
| 2. Condensation | Succinylosuccinic dialkylester, Aniline | 2,5-Dianilino-3,6-dihydroterephthalic dialkylester | Acid catalyst (e.g., acetic acid, hydrochloric acid) naver.com |
| 3. Ring Closure | 2,5-Dianilino-3,6-dihydroterephthalic dialkylester | Dihydrothis compound | Thermal (approx. 250°C) naver.com |
| 4. Oxidation | Dihydrothis compound, Oxidizing agent (e.g., sodium m-nitrobenzene sulfonate) | This compound | Aqueous ethanol, Sodium hydroxide naver.com |
The Diketene method, developed by the Lonza Group, represents a newer but equally significant industrial pathway for this compound synthesis. naver.comgoogle.com This route also leads to the formation of the crucial succinylosuccinic diethylester intermediate, but from a different starting material. naver.com
The initial steps of this process are:
Chlorination and Alcoholysis: Diketene is first chlorinated and then undergoes alcoholysis to produce γ-chloroacetoacetic ethylester. naver.comgoogle.com
Condensation: This ester then undergoes condensation to form succinylosuccinic diethylester. naver.comguidechem.com
From this point, the synthesis proceeds through condensation with an arylamine, oxidation, and finally ring closure under the action of polyphosphoric acid (PPA) to yield the final this compound product. guidechem.com Because the subsequent steps are similar to the Succinate method, the Diketene method is considered a variation that provides an alternative route to a key intermediate. chembk.com
Succinate Method
Alternative and Emerging Synthetic Approaches
While the Succinate and Diketene methods dominate industrial production, other synthetic routes have been developed. google.com These methods often start from pre-formed aromatic systems but are generally not favored for large-scale manufacturing due to factors like high raw material costs, complex processes, or environmental concerns. naver.comgoogle.comguidechem.com
This method was developed by BASF and utilizes hydroquinone (B1673460) (a resorcinol (B1680541) isomer) as a key starting material. naver.comgoogle.com The high cost of hydroquinone and associated ecological issues have limited its industrial application. google.comguidechem.com The reaction pathway involves several distinct steps:
Carboxylation: Hydroquinone-2,5-dicarboxylic acid is prepared from hydroquinone and carbon dioxide via a modified Kolbe-Schmidtt synthesis. naver.com
Condensation: The resulting acid is reacted with an arylamine in an aqueous-methanolic suspension, using sodium chlorate (B79027) and a vanadium salt, to produce 2,5-diarylamino-1,4-benzoquinone-3,6-dicarboxylic acid. naver.com
Ring Closure: This intermediate undergoes ring closure in concentrated sulfuric acid to form linear trans-quinacridone quinone. naver.comgoogle.com
Reduction: The this compound quinone is finally reduced to this compound using agents like zinc or aluminum powder. naver.com
The Dibromo Terephthalic Acid method involves fewer synthesis steps but presents its own challenges. guidechem.com The process starts from p-xylene (B151628) and proceeds as follows:
Halogenation and Oxidation: p-Xylene is subjected to bromination and subsequent oxidation to produce 2,5-dibromoterephthalic acid. naver.comchembk.com
Amination: The 2,5-dibromoterephthalic acid is then reacted with an arylamine, such as aniline, in the presence of a copper catalyst to yield 2,5-diarylaminoterephthalic acid. naver.com This step requires at least two equivalents of the arylamine, as half is consumed to neutralize the hydrogen halide byproduct. guidechem.com
Cyclization: The final step is the ring closure of the 2,5-diarylaminoterephthalic acid using an acidic condensing agent like polyphosphoric acid (PPA) to form the this compound structure. naver.comguidechem.com
A significant drawback of this method is the difficulty in achieving a uniform product during the oxidation of 1,4-xylene, which can lead to the formation of side products. naver.com
The synthesis of this compound from 2,5-diaminoterephthalic acid is one of the oldest known routes. naver.com This approach has evolved into different variations, with the acidic ring closure method playing a significant role in modern pigment manufacturing. naver.com
Thermal Ring Closure (Liebermann Method): The original synthesis, discovered by Liebermann, involves heating 2,5-diaminoterephthalic acid with boric acid at temperatures between 200°C and 250°C. naver.com This high-temperature condensation results in the formation of linear this compound. naver.com
Acidic Ring Closure: A more efficient and widely used variation involves the cyclization of a 2,5-diarylamino terephthalic acid using polyphosphoric acid (PPA). naver.comgoogle.com This process is conducted at lower temperatures (typically 85°C to 120°C) and can produce substantially quantitative yields of this compound pigment. google.com The use of PPA as a dehydrating and ring-closing agent is more efficient than the high-temperature melt fusion required in the original Liebermann method. google.com Research has shown that yields can be as high as 93% with this process. google.com
Cyclohexanone (B45756) Condensation: Another approach involves the condensation of 2,5-diaminoterephthalic acid with excess cyclohexanone in the presence of sulfuric acid. google.comchembk.com This reaction forms an octahydrothis compound intermediate, which is then converted to this compound through thermal dehydrogenation. google.comchembk.com
Table 2: Reaction Conditions for this compound Synthesis via Acidic Ring Closure
| Starting Material | Condensing Agent | Temperature | Yield | Reference |
| 2,5-Dianilino-terephthalic acid | Polyphosphoric acid | 85-120°C | 93% of theory | google.com |
| 2,5-Hexichol amido terephthalic acid | Polyphosphoric acid | 120-140°C | 96.7% | google.com |
| 2,5-Dimethylbenzene amido-terephthalic acid | Polyphosphoric acid | 110-135°C | 96.6% | google.com |
Condensation and Annulation Strategies for Core-Extended Derivatives
A highly efficient "condensation followed by annulation" synthetic approach has been developed to produce 9-ring-fused this compound derivatives on a large scale. nih.govacs.org This method is noted for its efficiency, cost-effectiveness, and environmentally friendly nature, making it suitable for industrial production. acs.org The process begins with an imine condensation between a 2-amino-9,9-dialkylfluorene and dimethylsuccinyl succinate (DMSS). acs.orgresearchgate.net A notable feature of this reaction is the in situ oxidation of the central cyclohexadiene ring to a benzene (B151609) ring by air, a significant improvement over methods requiring toxic oxidants. acs.orgresearchgate.net The subsequent annulation, or ring-closing reaction, is effectively carried out in pure methanesulfonic acid at 120°C. researchgate.net This two-step process from an aromatic amine and DMSS allows for easy purification of the products through recrystallization, avoiding the need for chromatography. acs.org
This strategy has been successfully used to synthesize a series of core-extended this compound derivatives with varying alkyl side chains, such as ethyl, hexyl, octyl, and dodecyl groups. acs.org Despite the presence of intermolecular hydrogen bonds, these extended derivatives exhibit good solubility in common organic solvents, which allows for their processing into uniform thin films. nih.govacs.org
Functionalization and Derivatization Strategies
The versatility of the this compound scaffold allows for extensive functionalization, enabling the precise tuning of its properties for specific applications.
N-Functionalization for Tunable Electronic Properties
N-functionalization is a key strategy for modifying the electronic properties of quinacridones. While simple N-alkylation does not significantly alter the optical properties, the introduction of other functional groups can lead to substantial changes. rsc.org For instance, functionalizing the nitrogen atoms with tert-butyloxycarbonyl (Boc) groups results in a blue-shift in both absorption and emission spectra. rsc.org This modification also increases the energy of the 0-0 transition (E₀₋₀) to 2.49 eV and yields a high fluorescence quantum yield (φF) of 0.94 in a dimethylformamide (DMF) solution. rsc.org
The redox properties of this compound derivatives are also highly tunable through N-functionalization. rsc.org For example, N,N'-dioctyl this compound (DOQA) in a dichloromethane (B109758) (DCM) solution exhibits reversible one-electron anodic waves at +0.68 and +1.15 V, and two reversible one-electron cathodic processes at -1.82 and -2.18 V (versus Fc+/Fc). rsc.org In contrast, the redox waves for the Boc-protected derivative (QA-Boc) are shifted to more positive potentials by 300-400 mV. rsc.org The ability to fine-tune these redox potentials makes N-functionalized quinacridones suitable for both oxidative and reductive photocatalytic processes. rsc.org Furthermore, N,N'-disubstituted quinacridones have been shown to be effective photocatalysts in the polymerization of methacrylates. rsc.org
Incorporation of Carbazole (B46965) and Phenoxazine (B87303) Substituents
The incorporation of electron-donating groups like carbazole and phenoxazine into the this compound structure has been explored to create materials with unique photophysical and electrochemical properties. rsc.org A series of π-conjugated dendrimers with a this compound core and carbazole dendrons have been synthesized using a convergent strategy. acs.org Compared to the parent N,N'-di(n-butyl)this compound (DBQA), these dendrimers show increased HOMO levels and decreased LUMO levels. acs.org Their absorption and emission spectra are red-shifted relative to DBQA. acs.org
Six acridone (B373769) and this compound derivatives featuring either carbazole or phenoxazine substituents have been synthesized to study the effect of the donor-acceptor linking pattern. rsc.org Derivatives with carbazole donors generally exhibit higher ionization potentials (5.09 eV to 5.45 eV) compared to those with phenoxazine donors. rsc.org Compounds containing phenoxazine moieties have demonstrated thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement (AIEE). rsc.org The replacement of a phenothiazine (B1677639) unit with a phenoxazine unit in related heterocyclic compounds leads to significant changes in electronic properties, including bathochromically shifted absorption bands and more facile oxidation. researchgate.net
Halogenation and Methylation Effects on Molecular Properties
Halogenation and methylation are common modifications to the this compound structure. wikipedia.org The introduction of methyl (CH₃) and chloro (Cl) substituents can alter the crystal packing and, consequently, the pigment's color and stability. wikipedia.org For example, 2,9-dichlorothis compound serves as a substrate for synthesizing this compound quaternary ammonium (B1175870) salts. jst.go.jp
The "magic methyl effect," where the addition of a methyl group significantly enhances a molecule's properties, is a known concept in drug discovery and can be relevant to the functional properties of quinacridones. researchgate.net Methylation can alter the physical properties of molecules by affecting their conformation and intermolecular interactions. nih.gov In the context of this compound pigments, methylation of the peripheral rings is a known strategy, with symmetrical 4,11- or 2,9-disubstitution products being accessible. naver.com
Synthesis of Quaternary Ammonium Salts for Specific Applications
Quaternary ammonium salts of this compound have been synthesized for applications such as levelers in copper electroplating. jst.go.jpresearchgate.net These salts are typically prepared from a this compound derivative, such as 2,9-dichlorothis compound, which is first alkylated and then reacted with a tertiary amine like N-methylimidazole, quinoline, or 4-dimethylaminopyridine. jst.go.jp The synthesis involves an initial alkylation of the this compound, for example with 1,8-dibromooctane, followed by a reflux reaction with the respective amine in acetonitrile. jst.go.jp The resulting quaternary ammonium salts can be purified by column chromatography, with reported yields ranging from 44% to 70%. jst.go.jp Further methylation of a derivative, such as the one from 4-dimethylaminopyridine, can be performed using iodomethane (B122720) to introduce additional positive charges. jst.go.jp These positively charged regions on the molecule are believed to enhance their adsorption capacity on surfaces, which is crucial for their function as leveling agents. jst.go.jpresearchgate.net
Mechanism of this compound Formation and Derivatization Reactions
The classical synthesis of the parent this compound involves the cyclization of 2,5-dianilinoterephthalic acid. wikipedia.org A common industrial method for preparing quinacridones is the thermal ring closure of 2,5-dianilinoterephthalic acid intermediates in the presence of polyphosphoric acid. google.com The reaction melt is then poured into a liquid like water or an alcohol to precipitate the this compound. google.com
The color of this compound pigments is highly dependent on intermolecular interactions, particularly hydrogen bonding, in the solid state. imaging.org In solution, this compound is pale yellow, but in its solid, crystalline form, it exhibits a vivid red color. imaging.org This bathochromic shift is attributed to resonance interactions between the transition dipoles of the molecules, which are aligned in a "head-to-tail" fashion due to the intermolecular N-H···O hydrogen bonds. imaging.org Different crystal modifications, such as the γ- and β-phases, have distinct hydrogen bonding networks, leading to different shades and stability. wikipedia.org The γ-phase features a criss-cross lattice with each molecule hydrogen-bonded to four neighbors, while the β-phase consists of linear chains with double hydrogen bonds. wikipedia.org The derivatization of this compound, for instance through N-methylation, alters these hydrogen-bonding capabilities and thus the resulting crystal structure and color. imaging.org
Structural Characterization and Polymorphism of Quinacridone
Molecular Structure Analysis
The fundamental structure of quinacridone (B94251) provides the basis for its unique properties. Its planarity and the interactions within the molecule are key to understanding its behavior in the solid state.
However, some derivatives of this compound can exhibit deviations from planarity. For instance, single crystal X-ray analysis of certain N,N'-disubstituted this compound diimines has revealed a buckled, non-planar "butterfly" conformation. rsc.org In one case, the central this compound skeleton was found to be buckled by as much as 27.64 degrees. rsc.org Furthermore, studies on dicyanomethylenated this compound have shown a curved, butterfly-shaped molecular structure in the solid state. nih.gov In solution, this molecule can undergo thermally activated flipping between the curved and an "armchair" structure. nih.gov
While intermolecular forces, particularly hydrogen bonding, are dominant in the solid-state packing of this compound, intramolecular interactions also play a role in its structural characteristics. The molecule possesses both hydrogen bond donor (N-H) and acceptor (C=O) groups. researchgate.net Although these are primarily involved in forming intermolecular connections, their presence defines the potential for strong directional interactions.
Theoretical calculations have indicated that the lowest electronic excitation in this compound is a HOMO-LUMO π-π* transition, with the orbitals delocalized over the entire molecule. acs.org The analysis of Mulliken charges in the ground and excited states suggests that intramolecular charge transfer during this transition is minimal. acs.org However, in some modified this compound structures, intramolecular hydrogen bonds can contribute to the planarization of the molecule, which in turn affects its packing and electronic properties in the solid state. rsc.org
Planarity and Conformational Studies
Crystal Engineering and Polymorphism
This compound is a classic example of a polymorphic organic pigment, with its different crystal forms displaying distinct colors and properties. rsc.orgwikipedia.org The ability to control the crystalline phase is a key aspect of "crystal engineering," which aims to design solids with desired functionalities. rsc.org
At least three main polymorphic forms of this compound are widely recognized: α, β, and γ. nih.gov These phases have been characterized by X-ray powder diffraction and other techniques. rsc.orgresearchgate.net The β-phase typically exhibits a reddish-violet color, while the γ-phase is red. rsc.org Both the β and γ crystal modifications are more thermodynamically stable than the α crystal phase. wikipedia.org
The crystal structures of these polymorphs differ primarily in their hydrogen-bonding patterns and molecular packing. acs.org
α- and β-Phases: In these polymorphs, molecules are connected to two neighbors through double hydrogen bonds, forming linear chains. researchgate.netacs.org The αI-phase has a triclinic P1̅ structure, while the β-phase is monoclinic P2₁/c. acs.org The key difference between them lies in the arrangement of these hydrogen-bonded chains. acs.org In the αI-phase, all chains are parallel. iucr.org
γ-Phase: This phase is characterized by a "criss-cross" or "hunter's fence" arrangement. imaging.orgresearchgate.netwikipedia.org Each this compound molecule is hydrogen-bonded to four different neighboring molecules via single N-H···O bonds, creating a three-dimensional network. imaging.orgacs.org The γ-phase is monoclinic P2₁/c. acs.org
Table 1: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| αI | Triclinic | P1̅ | Parallel linear chains of molecules connected by double hydrogen bonds. iucr.orgresearchgate.netacs.org |
| β | Monoclinic | P2₁/c | Linear chains of molecules connected by double hydrogen bonds. researchgate.netacs.orgacs.org |
| γ | Monoclinic | P2₁/c | Criss-cross lattice with each molecule hydrogen-bonded to four neighbors. researchgate.netwikipedia.orgacs.org |
The formation of a specific this compound polymorph can be influenced by the synthesis and post-treatment conditions. acs.org For example, the αI-polymorph can be obtained through synthesis and can subsequently be transformed into either the β-QA or γ-QA phase through various treatments. acs.org The α-phase can be prepared by the slow dilution of a concentrated sulfuric acid solution of this compound with water. nih.gov
The interconversion between polymorphs is a key aspect of their chemistry. For instance, the thermal transition from the αI-QA to the β-QA phase has been studied using techniques like Raman spectroscopy. acs.org The relative stability of the polymorphs has been a subject of investigation, with the γ phase observed to be the most stable, particularly at higher temperatures. acs.org
Hydrogen bonding is the dominant intermolecular interaction governing the crystal packing in this compound polymorphs. imaging.orgtandfonline.com The N-H···O=C hydrogen bonds are responsible for the formation of the distinct one-dimensional chains in the α and β phases and the three-dimensional network in the γ phase. imaging.orgresearchgate.net
The strength and geometry of these hydrogen bonds are critical. In the β-phase, each molecule is bonded to two neighboring molecules via two hydrogen bonds each. rsc.org In the γ-phase, a single molecule forms hydrogen bonds with four different molecules. imaging.org This extensive hydrogen bonding, combined with dense van der Waals packing, results in high lattice energies and very low solubility. researchgate.net The hydrogen bonding also plays a crucial role in aligning the transition dipoles of neighboring molecules, which significantly influences the optical properties of the solid state, leading to the characteristic red and violet colors from the pale yellow of this compound in solution. imaging.orgrsc.orgresearchgate.net The arrangement of molecules via hydrogen bonds reinforces π-stacking and crystalline ordering, which is also critical for the material's electronic properties, such as charge mobility. uq.edu.au
Pi-Pi Stacking Interactions within Crystal Lattices
The crystal structures of this compound polymorphs are significantly influenced by π-π stacking interactions. These non-covalent interactions occur between the aromatic rings of adjacent this compound molecules and play a pivotal role in the molecular assembly. nih.gov Theoretical studies using density functional theory (DFT-D) have been employed to investigate these interactions, revealing that displaced conformations in both parallel and antiparallel stacking arrangements can be stabilized. nih.gov This is consistent with experimental findings from NMR studies which show that this compound derivatives can self-associate into dimers in solution. nih.gov
The nature and strength of these π-π interactions have a direct impact on the material's properties. For instance, in the αI-phase of this compound, molecules are connected by π-stacking along the nih.gov direction, hydrogen bonds along the nih.gov direction, and van der Waals forces along the iucr.org direction. rsc.org This specific arrangement contributes to its characteristic reddish-violet color. rsc.org In a study of N,N-di(n-cetyl)this compound, two polymorphs (A and B) were identified with distinct packing structures. acs.org Polymorph A exhibited strong intermolecular π-π stacking, leading to a red-shifted emission spectrum compared to polymorph B, where the this compound cores were separated by alkyl chains, preventing such interactions. acs.org This demonstrates the critical role of π-π stacking in determining the photoluminescent properties of this compound-based materials. acs.org
The polymorphism of this compound arises from the interplay of π-π stacking, hydrogen bonding, and dispersion forces. researchgate.net The different arrangements of molecules in the various polymorphs (α, β, and γ) lead to distinct electronic and optical properties. nih.govresearchgate.net
Crystal Structure Prediction and Rietveld Refinement Techniques
The determination of this compound's crystal structures has often been challenging due to the difficulty in obtaining single crystals of sufficient quality for conventional X-ray analysis. rsc.org To overcome this, crystal structure prediction (CSP) methods have been instrumental. iucr.orgiucr.org These computational techniques generate and rank possible crystal structures based on their lattice energies. iucr.orgrsc.org The predicted structures are then compared with experimental data, typically low-quality X-ray powder diffraction (XRPD) patterns. iucr.org
Rietveld refinement is a powerful technique used to validate and refine the crystal structures obtained from CSP or initial experimental data. iucr.orgiucr.org This method involves fitting a calculated diffraction pattern to the experimental one by adjusting various parameters, including lattice parameters, atomic coordinates, and peak profiles. iucr.orgrsc.org For this compound, Rietveld refinement has been successfully used to determine the crystal structures of its α, β, and γ polymorphs. iucr.orgiucr.org For example, the structure of the αI-phase was determined from non-indexed XRPD data by combining CSP with subsequent Rietveld refinement. iucr.orgcsic.es
It is important to note that a good fit to a powder pattern alone is not definitive proof of a correct structure, as multiple different structural models can sometimes provide a good fit. rsc.org Therefore, a combination of techniques and careful analysis is crucial. The process often involves an iterative approach where atomic coordinates are optimized through lattice energy minimization with fixed unit-cell parameters between the Rietveld refinement steps. iucr.org
| Technique | Application to this compound | Key Findings |
| Crystal Structure Prediction (CSP) | Predicting the crystal structures of α, β, and γ polymorphs. iucr.org | Enabled structure determination from low-quality powder diffraction data. iucr.org |
| Rietveld Refinement | Validating and refining the predicted crystal structures of α, β, and γ polymorphs. iucr.orgiucr.org | Confirmed the structures of the polymorphs and helped to correct previously erroneous structural assignments. iucr.orgiucr.org |
Advanced Structural Characterization Techniques
A suite of advanced analytical techniques is employed to fully characterize the complex structural landscape of this compound polymorphs. These methods provide detailed information on crystallinity, molecular arrangement, and particle morphology.
X-ray diffraction (XRD) is a fundamental tool for the structural analysis of this compound. researchgate.net Powder XRD (XRPD) is particularly useful for identifying different polymorphs, as each crystalline form produces a unique diffraction pattern. iucr.orgrsc.org However, for nanocrystalline materials or samples with significant disorder, interpreting XRPD data can be challenging. google.com
In cases where traditional X-ray methods are insufficient, electron diffraction (ED) has proven to be a powerful alternative. google.comresearchgate.net Due to the stronger interaction of electrons with matter, ED can be used to analyze extremely small crystals, even those with thicknesses of only 10 nm. google.com This technique was instrumental in determining the crystal structure of the nanocrystalline αII-phase of this compound, which exhibited severe stacking disorder. google.comresearchgate.net The 3D electron diffraction data revealed a herringbone molecular packing not previously observed in other this compound polymorphs. google.com The development of 3D electron diffraction techniques has made ab initio structure analysis of organic materials like this compound possible, even from nanocrystalline samples. researchgate.net
Low-frequency Raman spectroscopy is a highly sensitive technique for distinguishing between different polymorphs of this compound. researchgate.netwiley.com This method probes the lattice vibrations of the crystal, which are directly influenced by intermolecular interactions and molecular packing. wiley.com As a result, each polymorph exhibits a unique and characteristic low-frequency Raman spectrum. nih.govresearchgate.net
The combination of experimental Raman spectra with theoretical calculations, such as dispersion-corrected density functional theory (DFT), allows for unambiguous mode assignment and a deeper understanding of the lattice dynamics. nih.govresearchgate.net For example, the low-frequency Raman spectra of the αI, β, and γ polymorphs of this compound are remarkably different, enabling their easy discrimination. nih.govresearchgate.net This technique has been successfully used to monitor the thermal transition from the αI to the β form. nih.govresearchgate.net The ability to identify polymorphs in situ makes low-frequency Raman spectroscopy a valuable tool for quality control and for studying the relationship between crystal structure and device performance in organic electronics. wiley.com
| Polymorph | Key Low-Frequency Raman Features |
| α-Quinacridone | A broad band around 97 cm⁻¹, distinct from the prominent features of β- and γ-QA. researchgate.net |
| β-Quinacridone | Multiple distinct peaks in the low-frequency region, allowing for clear differentiation. researchgate.net |
| γ-Quinacridone | Unique spectral features in the low-frequency region that distinguish it from the α and β forms. researchgate.net |
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the morphology and three-dimensional crystal habit of this compound particles. rsc.orgfrontiersin.org SEM utilizes a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography.
SEM studies have been conducted on polypropylene (B1209903) fibers colored with this compound pigment, revealing how processing conditions, such as extrusion velocity, affect the resulting morphology. frontiersin.org At low velocities, fine, sheaf-like spherulites were observed, while at higher velocities, the morphology changed to round spherulites and eventually to a fibrillar structure. frontiersin.org This indicates that the this compound pigment can act as a nucleating agent, influencing the crystallization of the polymer matrix. frontiersin.org SEM has also been used to image the 3D crystal morphology of the γ-quinacridone polymorph. rsc.org For imaging delicate structures like liposomes, Environmental SEM (ESEM) can be advantageous as it allows for the observation of wet samples without the need for extensive sample preparation like fixing or freezing.
Spectroscopic Investigations of Quinacridone
Electronic Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, primarily in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These studies are crucial for understanding the color, luminescence, and photochemical behavior of quinacridone (B94251).
The UV-Visible absorption spectrum of a molecule reveals information about its electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, a π-conjugated planar molecule, these transitions occur in the visible range, which is responsible for its intense color. researchgate.net
In solution, such as dimethyl sulfoxide (B87167) (DMSO), this compound exhibits a structured absorption band in the visible region. researchgate.net For instance, in DMSO, the absorption maximum (λ_max) is observed at approximately 522 nm, which is attributed to the HOMO-LUMO π–π* transition. researchgate.net The introduction of substituents onto the this compound core can modify the electronic properties and thus shift the absorption bands. For example, N,N'-dialkylation can obstruct the formation of intermolecular hydrogen bonds that are present in the crystalline state. researchgate.net A comparison of N-alkylated this compound with an N-Boc (tert-butyloxycarbonyl) derivative shows that the electron-withdrawing nature of the Boc group leads to a blue-shifted HOMO-LUMO transition. acs.org
In the solid state, the absorption spectra of this compound are influenced by intermolecular interactions, such as π-π stacking and hydrogen bonding. researchgate.netacs.org Thin films of this compound and its derivatives, prepared by methods like vacuum sublimation, generally show a redshift (a shift to longer wavelengths) in their absorption maxima compared to their solution spectra. rsc.orgrsc.org This shift indicates strong intermolecular electronic coupling in the solid state. For example, a thin film of N,N'-dimethylthis compound (DMQA) shows an absorption maximum at 538 nm, a redshift of 14 nm compared to its DMSO solution. rsc.org Similarly, pristine this compound thin films exhibit vibronic structures with peaks around 490 nm, 525 nm, and 560 nm. rsc.org The specific crystal structure, or polymorph (e.g., α, β, γ), also significantly affects the electronic absorption, leading to the different colors observed for these pigments.
UV-Visible Absorption Maxima (λmax) of this compound and Derivatives
| Compound | Solvent/State | λmax (nm) | Reference |
|---|---|---|---|
| This compound (QA) | DMSO Solution | 522 | researchgate.net |
| This compound (QA) | Pristine Thin Film | 490, 525, 560 | rsc.org |
| N,N'-dimethylthis compound (DMQA) | DMSO Solution | - | rsc.org |
| N,N'-dimethylthis compound (DMQA) | Thin Film | 538 | rsc.org |
| N,N'-dibutylthis compound (DBQA) | Thin Film | 526 | rsc.org |
| N,N'-diphenylthis compound (DPQA) | Thin Film | 522 | rsc.org |
| Triptycene-fused N-alkylated this compound (10) | - | 524 | acs.org |
| N-alkylated this compound (12) | - | 522 | acs.org |
This compound and its derivatives are known for their strong fluorescence, particularly in dilute solutions where aggregation is minimal. sioc-journal.cn The emission spectrum is often a mirror image of the absorption spectrum. rsc.org The energy of the excited state (E₀₋₀), determined from the intersection of normalized absorption and emission spectra, is around 2.34–2.36 eV for this compound in solution. rsc.org The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, can be very high. For a naphthalene-core this compound derivative, a quantum yield of 0.83 has been reported. rsc.org
In the solid state, the photoluminescence (PL) properties are highly sensitive to molecular packing and intermolecular interactions. rsc.org Strong π-π interactions often lead to fluorescence quenching, where the emission intensity is significantly reduced. sioc-journal.cn However, modifying the molecular structure, for instance by introducing bulky triptycene (B166850) units, can mitigate this quenching and enhance solid-state fluorescence by preventing close packing. acs.org Solid QA-CF₃, a derivative with a trifluorobenzene group, exhibits intense fluorescence, unlike solid this compound which experiences quenching. sioc-journal.cn
The emission spectra of this compound thin films are typically redshifted compared to their solution spectra, resulting in a large Stokes shift (the difference between absorption and emission maxima). rsc.org For example, an N,N'-dimethylthis compound (DMQA) thin film has a primary emission peak at 610 nm, which is a significant shift from its absorption. jku.at This redshift and the appearance of broad, low-energy emission bands are often ascribed to the formation of aggregates or excimers. rsc.org The luminescence properties, including peak positions, can be used to help distinguish between different this compound polymorphs.
Photoluminescence (PL) Properties of this compound and Derivatives
| Compound | Solvent/State | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| This compound (QA) | DMSO Solution | 547 | - | sioc-journal.cn |
| This compound (QA) | Thin Film | 610, 690 (broad) | - | rsc.org |
| N,N'-dimethylthis compound (DMQA) | Thin Film | 610 | - | jku.at |
| QA-CF3 | DMSO Solution | 536 | - | sioc-journal.cn |
| QA-CF3 | Solid | 631.4 | - | sioc-journal.cn |
| Naphthalene-core this compound (2) | - | - | 0.83 | rsc.org |
| Triptycene-fused N-Boc this compound (9) | Film | 503 | 0.22 | acs.org |
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a pulse of light, providing the fluorescence lifetime (τ). This parameter is characteristic of a fluorophore and its environment. This compound derivatives exhibit long fluorescence lifetimes, often in the range of several nanoseconds. nih.govunam.mx For example, this compound in DMSO has a fluorescence lifetime of 17.70 ns. unam.mx In dilute DMSO solutions, N,N'-substituted quinacridones show mono-exponential PL decay behavior with lifetimes around 16-19 ns. rsc.org
In the solid state, such as in thin films, the fluorescence lifetimes are often shorter due to non-radiative decay pathways introduced by aggregation. researching.cn Time-resolved measurements on thin films often reveal multi-exponential decay kinetics, indicating the presence of multiple emissive species or environments, such as monomers and aggregates with different packing. rsc.orgnih.gov For instance, alkyl-substituted this compound derivatives in Langmuir-Blodgett films show a significant reduction in fluorescence lifetime compared to their solution state. researching.cn
Fluorescence anisotropy decay measurements provide information about the rotational motion of a molecule in its excited state. This technique can be used as an additional specific property for each pigment, allowing for accurate differentiation between various fluorophores, which is valuable in fields like cultural heritage science for the identification of pigments in artworks. unam.mx
Fluorescence Lifetimes (τ) of this compound and Derivatives
| Compound | Solvent/State | Fluorescence Lifetime (τ) (ns) | Reference |
|---|---|---|---|
| This compound (PV19) | DMSO Solution | 17.70 ± 0.24 | unam.mx |
| N,N'-dimethylthis compound (DMQA) | DMSO Solution | 18.67 | rsc.org |
| N,N'-dibutylthis compound (DBQA) | DMSO Solution | 18.92 | rsc.org |
| N,N'-diphenylthis compound (DPQA) | DMSO Solution | 16.53 | rsc.org |
| C6DHQA | Chloroform Solution | ~21 | researching.cn |
| C16DMQA | Chloroform Solution | ~22 | researching.cn |
| Naphthalene-core this compound (2) | - | 0.92 | rsc.org |
Photoluminescence and Fluorescence Studies
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are powerful for chemical identification and for studying molecular structure and intermolecular interactions, as each molecule has a unique vibrational fingerprint. rtilab.commdpi.com
FTIR spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. rtilab.cominnovatechlabs.com In the study of this compound, FTIR is valuable for confirming chemical structures, especially after synthesis or modification, and for investigating the robust network of hydrogen bonds. researchgate.netrsc.orgresearchgate.net
The FTIR spectra of this compound pigments show characteristic absorption bands. Key bands include those for N-H stretching (around 3104 cm⁻¹) and C=O stretching (around 1626 cm⁻¹). researchgate.net Other significant bands are observed at 1584 cm⁻¹ (attributed to C=C stretching and N-H bending), 1553 cm⁻¹ (N-H bending), 1468 cm⁻¹ (C=C stretching and C-H bending), and 1341 cm⁻¹ (C-C stretching). researchgate.net The presence and positions of these bands confirm the this compound backbone.
FTIR can also be used to discriminate between different polymorphs (αI, β, and γ) of this compound by analyzing small but significant frequency differences, particularly in the 1300-1650 cm⁻¹ spectral region. Furthermore, in situ spectroelectrochemical FTIR measurements have been used to study the structural changes in this compound during redox reactions, where the appearance of new peaks corresponding to C=N stretching vibrations (at 1618 cm⁻¹ and 1525 cm⁻¹) indicates the formation of radical cations. nih.gov This technique is instrumental in characterizing both the pigment and the binding media in paint formulations. capes.gov.br
Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that cause a change in polarizability. It is particularly useful for identifying pigments in complex matrices like artworks. capes.gov.brtandfonline.com The Raman spectra of this compound polymorphs show distinct differences, especially in the low-frequency region (below 200 cm⁻¹), which corresponds to lattice vibrations. These differences allow for the unambiguous identification of the αI, β, and γ phases. researchgate.net The high-frequency region also contains characteristic bands; for example, two main bands at 523 and 463 cm⁻¹ are associated with the C=O group. researchgate.net
Due to its low solubility and potential for fluorescence interference, obtaining high-quality Raman spectra of this compound can be challenging. acs.org Surface-Enhanced Raman Scattering (SERS) overcomes these limitations. spectroscopyonline.com SERS utilizes the enhancement of the Raman signal from molecules adsorbed onto nanostructured metal surfaces (typically silver or gold), allowing for the detection of pigments at very low concentrations. nih.govresearchgate.netresearchgate.net The SERS technique has been successfully applied to study the adsorption of this compound and its derivatives on silver nanoparticles. acs.orgnih.gov The analysis of SERS spectra, supported by density functional theory (DFT) calculations, provides a detailed understanding of the molecule-surface interaction and the orientation of the adsorbed pigment. acs.orgnih.gov This high sensitivity makes SERS a powerful tool for the analysis of trace amounts of this compound pigments in various applications, from industrial quality control to the study of cultural artifacts. nih.govresearchgate.net
Terahertz Spectroscopy for Distinguishing Pigments
Terahertz (THz) spectroscopy has emerged as a powerful non-invasive technique for differentiating between various pigments that may appear visually similar. This method is particularly effective for identifying different crystalline forms (polymorphs) and derivatives of this compound. uow.edu.au The fundamental vibrational modes of this compound molecules, including wagging, rocking, and twisting of the rings, fall within the terahertz spectral range, typically between 1 and 10 THz. researchgate.netacs.org This allows for the creation of a unique spectral fingerprint for each specific pigment.
Research combining experimental measurements with solid-state density functional theory (DFT) simulations has demonstrated the capability of THz spectroscopy to unequivocally distinguish between different this compound pigments. uow.edu.auresearchgate.net For instance, the β-quinacridone and γ-quinacridone polymorphs, as well as the derivative 2,9-dimethylthis compound (B1329379), all exhibit distinct absorption spectra. researchgate.netacs.org While the vibrations are of similar types across these molecules, their exact frequencies differ, allowing for clear identification. The most intense absorption feature in all three has been assigned to an in-plane rocking vibration of the carbonyl oxygens. acs.org
The key distinctions in their THz spectra are:
β-Quinacridone: Shows a cluster of closely spaced absorption modes around 4 THz. researchgate.netacs.org
γ-Quinacridone: Displays a series of widely spaced modes spread across the 1–5 THz range. researchgate.netacs.org
2,9-dimethylthis compound: Exhibits its strongest absorption mode at approximately 7 THz, whereas both β- and γ-quinacridone have their strongest modes around 9 THz. researchgate.netacs.org
This ability to distinguish between this compound pigments is valuable in fields such as art authentication. Since this compound is a synthetic pigment first created in 1935, its detection in a painting can definitively date the work to the post-1935 era. uow.edu.au
Table 1: Distinguishing Features in Terahertz Spectra of this compound Pigments
| Pigment | Key Spectral Features (THz) | Strongest Absorption Mode (THz) |
| β-Quinacridone | Group of closely spaced modes at ~4 THz. researchgate.netacs.org | ~9 THz. researchgate.netacs.org |
| γ-Quinacridone | Widely spaced series of modes over ~1-5 THz. researchgate.netacs.org | ~9 THz. researchgate.netacs.org |
| 2,9-dimethylthis compound | Strongest mode is distinct from the others. researchgate.netacs.org | ~7 THz. researchgate.netacs.org |
Electrochemical Spectroscopy
Electrochemical spectroscopy techniques are vital for understanding the redox properties of this compound, which are crucial for its application in organic electronics.
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a standard technique used to characterize the oxidation and reduction behavior of electroactive materials like this compound. researchgate.net Studies of this compound films on an indium tin oxide (ITO) working electrode show that it undergoes distinct redox processes. rsc.org
Unlike its all-carbon analogue pentacene (B32325), which shows a single well-defined oxidation peak, this compound exhibits two well-defined oxidation steps. researchgate.netrsc.org The first oxidation process begins at a potential of +780 mV and reaches a maximum at +1270 mV. researchgate.netrsc.org Following this, a second oxidation step occurs, with a maximum at +1670 mV. researchgate.netrsc.org The reduction process for this compound begins at a potential of -1190 mV. researchgate.net These redox potentials are essential for determining the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The electrochemical behavior can also be modified by creating derivatives; for example, adding a naphthalene (B1677914) core to this compound shifts the reduction peaks to lower potential values compared to the parent N,N′-dioctylthis compound. rsc.org
Table 2: Redox Potentials of this compound from Cyclic Voltammetry
| Redox Process | Onset Potential (mV) | Peak Potential (mV) |
| First Oxidation | +780. researchgate.netrsc.org | +1270. researchgate.netrsc.org |
| Second Oxidation | > +1270. researchgate.netrsc.org | +1670. researchgate.netrsc.org |
| Reduction | -1190. researchgate.net | -1620 (shoulder), -1970 (pronounced). researchgate.net |
Potentials are typically measured against an Ag/AgCl quasi-reference electrode. rsc.org
Spectroelectrochemistry for Molecular Level Redox Analysis
Spectroelectrochemistry combines optical spectroscopy (such as UV-Vis-IR) with electrochemical methods to provide a molecular-level understanding of the changes that occur during redox reactions. rsc.orgacs.org This technique is one of the most effective methods for exploring the structural and electronic properties of the intermediate species generated at controlled electrochemical potentials. rsc.org
For this compound, applying this method reveals significant changes in its electronic and vibrational spectra upon oxidation. During the first oxidation step, a broad absorption band emerges in the mid-infrared range, which is a characteristic signature of the formation of radical cations (QNC•+). rsc.org As the potential is increased to initiate the second oxidation step, further spectral changes are observed, corresponding to the formation of di(radical cations) (QNC2(•+)). rsc.org
These in-situ measurements allow for a detailed analysis of the redox products, demonstrating that the charged species created during these reactions are localized on different functional groups within the heteroatomic ring system of the this compound molecule. rsc.orgresearchgate.net This detailed insight into the structure of the charged species is critical for understanding the performance of this compound in electronic devices. rsc.org
Magnetic Resonance Spectroscopy
Magnetic resonance techniques provide further insight into the electronic structure and molecular interactions of this compound.
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method specifically used to detect and study chemical species that have unpaired electrons. wikipedia.org This makes it an ideal tool for investigating the radical ions that are formed during the redox processes of this compound. rsc.org In its neutral state, this compound has no unpaired electrons and therefore does not produce an EPR signal. jku.at
In-situ EPR spectroelectrochemistry, which combines EPR with electrochemical control, provides direct evidence for the generation of radical species. rsc.org When an oxidizing potential is applied to this compound, an EPR signal appears, confirming the formation of radical cations. rsc.orgresearchgate.net As the potential is increased through the first and second oxidation steps (e.g., at 1200 mV and 1650 mV), a persistent increase in the EPR signal is observed. rsc.orgresearchgate.net This indicates the sequential formation of radical cations and then di(radical cations), where two separate radical centers exist on the molecule. rsc.orgresearchgate.net This behavior contrasts with that of pentacene, where radical cations dimerize at higher potentials, leading to a decrease in the EPR signal. rsc.org The sustained EPR signal in this compound suggests that the charged species are stabilized and localized on the heteroatomic structure. researchgate.net
Table 3: In-Situ EPR Spectroscopy Findings for this compound Oxidation
| Applied Potential | Observation | Inferred Species |
| ~0 mV | No detectable EPR signal. rsc.orgresearchgate.net | Neutral this compound |
| ~1200 mV (First Oxidation) | Appearance and increase of EPR signal. rsc.orgresearchgate.net | Radical Cation (QNC•+) |
| ~1650 mV (Second Oxidation) | Persistent increase of EPR signal. rsc.orgresearchgate.net | Di(radical cation) (QNC2(•+)) |
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and investigating intermolecular interactions in solution. nih.gov For this compound, ¹H NMR has been instrumental in studying the self-association of its derivatives in various organic solvents. nih.gov These studies show that this compound molecules tend to stack on top of one another (π-stacking) in a face-to-face arrangement. nih.gov The specific geometry of this stacking is influenced by the substituents on the this compound rings and the polarity of the solvent. nih.gov The introduction of larger substituents or longer n-alkyl chains tends to disfavor this self-association process. nih.gov
Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to probe the interactions between this compound and other molecules. researchgate.netdntb.gov.ua For example, NOESY experiments on suspensions of this compound and lignocellulose have shown cross-peaks between this compound and both cellulose (B213188) and hemicellulose. researchgate.netresearchgate.net This indicates a close spatial proximity and suggests that intermolecular forces, such as hydrogen bonding and CH–π attractions, promote the adsorption of this compound onto the surface of cellulose and hemicellulose fibers. researchgate.netresearchgate.net
Theoretical and Computational Studies of Quinacridone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the multifaceted characteristics of quinacridone (B94251). Researchers have utilized various functionals and basis sets to perform comprehensive analyses. semanticscholar.org
Structural Parameter Optimization
Theoretical calculations have been employed to determine the optimized geometry of the this compound molecule. Different computational methods, including Hartree-Fock (HF), B3LYP, and B3PW91, with a 6-311G** basis set, have been used to refine its structural parameters. semanticscholar.org For instance, the C-C bond distances in the aromatic rings show slight variations depending on the optimization method used. With the B3LYP method, these bond lengths range from 1.381 Å to 1.484 Å, while the B3PW91 method yields a range of 1.379 Å to 1.480 Å. semanticscholar.org The O=C bond distance was calculated to be 1.197 Å (HF), 1.226 Å (B3LYP), and 1.224 Å (B3PW91). semanticscholar.org Similarly, C-H bond distances vary slightly, from approximately 1.074 Å to 1.076 Å with the HF method and 1.083 Å to 1.085 Å with the B3LYP method. semanticscholar.org The planarity of the molecule is a key structural feature, contributing to its crystalline packing and electronic properties. researchgate.net Dispersion-corrected DFT (DFT-D) calculations have also been instrumental in validating crystal structures determined by experimental methods like electron diffraction, confirming the packing of molecules. rsc.org
Table 1: Optimized Bond Distances (Å) for this compound using Different DFT Methods
| Bond | HF/6-311G** | B3LYP/6-311G** | B3PW91/6-311G** |
|---|---|---|---|
| C-C (aromatic) | 1.378 - 1.487 | 1.381 - 1.484 | 1.379 - 1.480 |
| C=O | 1.197 | 1.226 | 1.224 |
| C-H | 1.074 - 1.076 | 1.083 - 1.085 | - |
Data sourced from a computational study on a this compound derivative. semanticscholar.org
Electronic Structure Analysis (HOMO, LUMO, Band Gaps)
The electronic properties of this compound have been extensively studied through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and optical properties. irjweb.com DFT calculations have provided varying values for this energy gap depending on the functional used. For instance, calculations using the B3LYP and B3PW91 functionals with the 6-311G** basis set yielded energy gaps of 3.13 eV and 3.12 eV, respectively, while the HF method gave a much larger value of 8.49 eV. semanticscholar.orgijcsrr.org Another study found the energy gap to be 3.06 eV. researchgate.net For the β-crystalline phase of this compound, various DFT approaches, including PBE, PBE0, and optimally tuned screened range-separated hybrid (OT-SRSH) functionals, have been used to calculate the band gap, with results showing significant improvement and better agreement with experimental data when using advanced functionals. researchgate.net The HOMO and LUMO energy levels are crucial for understanding charge transfer within the molecule and between the molecule and other materials. nanoscience.or.krphyschemres.org
Table 2: Calculated HOMO-LUMO Energy Gaps (eV) for this compound
| Method/Functional | Basis Set | HOMO-LUMO Gap (eV) |
|---|---|---|
| HF | 6-311G** | 8.49 |
| B3LYP | 6-311G** | 3.13 |
| B3PW91 | 6-311G** | 3.12 |
| B3LYP | 6-31G(d) | 3.06 |
Data compiled from various theoretical studies. semanticscholar.orgresearchgate.netijcsrr.org
Bond Topological Analysis
Bond topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM) developed by Bader, has been applied to understand the nature of chemical bonding in this compound. socminpet.itias.ac.in This method analyzes the electron density distribution (ρ(r)) and its Laplacian (∇²ρ) to characterize atomic interactions. semanticscholar.orgcrystalsolutions.eu Studies have investigated the Laplacian of electron density and the bond ellipticity for the this compound molecule. semanticscholar.orgijcsrr.org This analysis helps in classifying the chemical interactions within the molecule, distinguishing between covalent bonds, hydrogen bonds, and other non-covalent interactions that are crucial for the formation of its various crystalline polymorphs. ias.ac.inacs.org The critical points in the electron density are identified and classified to create a molecular graph that represents the bonding framework. ias.ac.in
Electrostatic Potential and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule. avogadro.cclibretexts.org For this compound, MEP analysis reveals the electrophilic and nucleophilic regions. semanticscholar.org The oxygen atoms are identified as strong electronegative regions, indicating they are sites for nucleophilic attack, while other parts of the molecule may exhibit positive potential. semanticscholar.orgresearchgate.net This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the solid-state packing of this compound molecules. acs.org The analysis of atomic charges, using methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), further quantifies the charge distribution among the atoms of the molecule. semanticscholar.orgijcsrr.org
Excited State Properties (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic excited states of molecules like this compound. mdpi.comrsc.org It is used to calculate vertical excitation energies, which correspond to electronic absorption spectra, and to understand the nature of electronic transitions. researchgate.netacs.org Studies on this compound have shown that its primary electronic transition is a π-π* transition. researchgate.net The charge transfer associated with this transition mainly occurs between the nitrogen and oxygen atoms. researchgate.net TD-DFT calculations can also be used to study the effects of the solvent on the photophysical properties by observing shifts in the HOMO energy level. researchgate.net The accuracy of TD-DFT predictions for excited-state properties is highly dependent on the choice of the exchange-correlation functional. mdpi.comacs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. For this compound and its derivatives, MD simulations have been employed to investigate their adsorption behavior on surfaces. jst.go.jp For example, simulations using the Forcite module in Materials Studio have been used to model the adsorption state of this compound-based leveler molecules on a copper surface in the context of electroplating. jst.go.jp These simulations calculate binding energies by assessing the total energy of the adsorption system, the energy of the copper surface, and the energy of the optimized molecule itself. jst.go.jp The results from these simulations provide insights into how the molecules orient themselves on the surface, for instance, showing that some derivatives achieve a nearly flat orientation with the this compound parent structure parallel to the copper atoms. jst.go.jp This information is vital for understanding the performance of these molecules in industrial applications. jst.go.jp
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state and the interactions between them are critical in determining the bulk properties of this compound pigments, such as their color and electronic characteristics. Theoretical and computational studies have provided deep insights into these intermolecular forces, primarily hydrogen bonding and π-π stacking, and their profound effects.
Hydrogen Bonding and Pi-Pi Stacking Effects on Electronic Properties
This compound molecules in the solid state are influenced by a combination of hydrogen bonds and π-π stacking interactions, which dictate their electronic behavior. d-nb.info The presence of N-H and C=O groups in the this compound structure allows for the formation of strong intermolecular hydrogen bonds. acs.org These bonds play a crucial role in the molecular packing, often reinforcing the π-stacking arrangement. acs.org
Computational analyses, particularly those employing density functional theory (DFT), have been instrumental in dissecting the contributions of these interactions. d-nb.info Studies on α-quinacridone have revealed that intermolecular interactions are distinctly different in the three spatial directions, encompassing π-stacking, hydrogen bonding, and van der Waals forces. d-nb.info This anisotropy is key to understanding the electronic properties of the crystal.
The interplay between hydrogen bonding and π-π stacking directly impacts the electronic coupling between adjacent molecules. d-nb.info While strong π-stacking is often presumed to lead to high charge mobility, the specific molecular arrangement, including shifts along the molecular axes, can significantly alter the electronic coupling. d-nb.info In α-quinacridone, for instance, the electronic coupling in the π-stacking direction is found to be surprisingly weaker than in the hydrogen-bonding direction. d-nb.info This is attributed to the specific slipped arrangement of the molecules, which reduces the orbital overlap despite the close stacking distance. d-nb.info
The formation of different hydrogen bond networks—such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks—influences the alignment of transition dipoles. imaging.org This alignment is a major factor in the bathochromic (red) shift observed when this compound transitions from a solution to the solid state. imaging.org The "head-to-tail" alignment of transition dipoles, facilitated by the hydrogen bonds, leads to a downward shift in the excited state energy level, resulting in the characteristic red color of solid this compound. imaging.org
The table below summarizes the key intermolecular interactions in α-quinacridone and their dominant effects on its electronic properties.
| Interaction Type | Crystallographic Direction (Example: α-Quinacridone) | Primary Effect on Electronic Properties |
| π-Stacking | a1 | Influences electronic bandwidth and charge transport pathways. The degree of orbital overlap is sensitive to molecular slip. d-nb.info |
| Hydrogen Bonding | a1+a2 | Can lead to stronger electronic coupling than π-stacking, significantly impacting charge mobility. d-nb.info Facilitates "head-to-tail" alignment of transition dipoles, causing a bathochromic shift. imaging.org |
| Van der Waals Stacking | a1+a2+a3 | Contributes to the overall crystal packing and stability, with a weaker but non-negligible influence on electronic coupling. d-nb.info |
Crystal Field Effects on Spectral Shifts
The significant color change of this compound from yellow in solution to various shades of red and violet in the solid state is a well-known phenomenon attributed to its polymorphism. researchgate.netacs.orgnih.gov Theoretical calculations have shown that this spectral shift is not due to a single factor but rather an interplay of several effects, with the crystal field effect being a major contributor. researchgate.netacs.orgnih.gov
The crystal field effect, also referred to as the electrostatic potential of the crystal, arises from the electrostatic interactions between a molecule and all the surrounding molecules in the crystal lattice. This collective electrostatic environment alters the electronic energy levels of the individual molecule.
Structural Deformation: The change in molecular geometry upon entering the crystalline phase, primarily the stretching of the C=O bond, induces a spectral shift. acs.org
Crystal Field (Electrostatic Potential): The electrostatic environment of the crystal lattice significantly perturbs the electronic states of the this compound molecule. researchgate.netacs.orgnih.gov
Intermolecular Interactions: This includes excitonic coupling arising from the interaction of transition dipoles of neighboring molecules. researchgate.netacs.orgnih.gov
The following table, based on TDDFT calculations, illustrates the contributions to the spectral shift in this compound.
| Contribution to Spectral Shift | Description | Impact on Absorption Spectrum |
| Structural Deformation | Changes in bond lengths and angles of the molecule in the crystal compared to the gas phase. The stretch of the C=O bond is a key factor. acs.org | Induces a spectral shift. |
| Crystal Field Effect | The electrostatic potential created by the surrounding molecules in the crystal lattice. researchgate.netacs.orgnih.gov | A major contributor to the overall spectral shift. |
| Intermolecular Interactions (Excitonic Coupling) | Interactions between the transition dipoles of adjacent molecules. The effect (bathochromic or hypsochromic) depends on the spatial arrangement. acs.org | The net effect is a bathochromic shift. |
Computational Modeling for Pigment Dispersion
The performance of a pigment is heavily reliant on its ability to be effectively dispersed and stabilized within a medium. Computational modeling has emerged as a valuable tool for understanding and predicting the complex processes involved in pigment dispersion.
The dispersion process involves three main stages: wetting of the pigment surface, deagglomeration of pigment particles, and stabilization of the dispersed particles against re-agglomeration. emerald.com Computational methods can provide insights into each of these stages.
For instance, understanding the surface properties of the pigment and the interaction with various dispersants is crucial. Molecular modeling can be used to simulate the adsorption of dispersant molecules onto the pigment surface, helping to identify the most effective dispersants for a particular pigment system. While specific computational studies solely focused on this compound dispersion are not extensively detailed in the provided results, the general principles of computational modeling in pigment dispersion are applicable. Research has reviewed advances in computational modeling and structure-activity relationship studies in the broader context of pigment dispersion technology. emerald.com
Studies on aqueous this compound magenta pigment dispersions for inkjet applications have highlighted the importance of the choice of dispersant. researchgate.net While this study was primarily experimental, it underscores the type of system where computational modeling could be applied to predict the performance of different dispersants, such as cationic copolymers, anionic polyacrylates, or nonionic alkyl ethoxylates, by simulating their interactions with the this compound pigment surface. researchgate.net
Structure-Property Relationship Studies through Computational Methods
Computational methods are powerful tools for establishing relationships between the molecular structure of this compound and its derivatives and their resulting properties. By systematically modifying the molecular structure in silico, researchers can predict how these changes will affect electronic, optical, and charge transport properties.
Density functional theory (DFT) and time-dependent DFT (TDDFT) are the most common computational methods used for this purpose. researchgate.netijcsrr.orgsemanticscholar.org These methods allow for the calculation of key parameters such as:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the electronic band gap, which is crucial for the material's color and electronic behavior. researchgate.netijcsrr.org
Molecular Geometry: Optimization of the molecular structure provides insights into its planarity or buckling, which affects intermolecular interactions and crystal packing. rsc.org
Electronic Absorption Spectra: TDDFT can simulate the UV-Vis absorption spectra, allowing for a direct comparison with experimental data and an understanding of how structural modifications influence color. researchgate.net
Charge Transport Parameters: Computational models can estimate electronic coupling between molecules, which is a key factor in predicting charge carrier mobility. d-nb.info
For example, computational studies on this compound derivatives have shown that introducing electron-donating groups at the N-position can decrease the HOMO-LUMO energy gap and promote intramolecular charge transfer (ICT). researchgate.net This demonstrates a clear structure-property relationship where chemical modification directly tunes the electronic properties. Similarly, theoretical investigations of this compound derivatives for applications in organic light-emitting diodes (OLEDs) have utilized DFT to calculate structural parameters, electrostatic potential, and transport properties to identify molecules with high quantum efficiency and longer lifetimes. ijcsrr.orgsemanticscholar.org
The table below presents examples of how computational methods have been used to link the structure of this compound-based materials to their properties.
| Structural Modification / System Studied | Computational Method | Predicted Property / Relationship |
| α-Quinacridone Crystal | Density Functional Theory (DFT) | Analysis of electronic coupling in different crystallographic directions, revealing the dominance of H-bonding over π-stacking for charge transport. d-nb.info |
| This compound Derivatives with N-position substituents | DFT and TDDFT | Introduction of electron-donating groups decreases the HOMO-LUMO gap and promotes intramolecular charge transfer. researchgate.net |
| This compound Green Dopant for OLEDs | DFT (B3LYP, B3PW91 functionals) | Calculation of HOMO-LUMO gap, electrostatic potential, and transport properties to predict device efficiency and lifetime. ijcsrr.orgsemanticscholar.org |
| This compound Derivatives with varying H-bond characteristics | Molecular Orbital (MO) Calculations | Elucidation of how different hydrogen bond networks (1D, 2D, 3D) affect the alignment of transition dipoles and the resulting color. imaging.org |
Quinacridone in Advanced Materials and Devices
Organic Semiconductors and Electronic Devices
The inherent properties of quinacridone (B94251) (QA), such as its capacity for strong intermolecular hydrogen bonding and π-π stacking, facilitate the formation of well-ordered, self-assembling supramolecular structures. wikipedia.org This molecular arrangement is highly conducive to efficient charge transport, making this compound a valuable organic semiconductor. wikipedia.orgrsc.org Its performance has been explored in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). rsc.orgwikipedia.orgresearchgate.net The molecular structure of this compound is analogous in size to pentacene (B32325), a well-established organic semiconductor, yet it possesses distinct electronic characteristics due to its hydrogen-bonded network. researchgate.net
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are well-established emitting materials in the fabrication of OLEDs, traditionally used as fluorescent dopants to achieve high-efficiency green and yellow-green light emission. rsc.orgresearchgate.net When doped into a host material like Tris-(8-hydroxyquinolinato) aluminum (Alq3), quinacridones can significantly enhance device efficiency and stability by providing a reliable site for exciton (B1674681) recombination. aip.orgscientific.net
The strong luminescence of this compound dyes in a dispersed state makes them ideal as dopant materials. Even at very low concentrations, such as a sub-monolayer, this compound can act as an efficient emitter. researchgate.net Research has shown that inserting a thin layer of this compound into the emissive zone of an OLED can lead to high efficiencies, with one study reporting a peak efficiency of 7.2 cd/A. researchgate.net This is attributed to the effective confinement of both charge carriers and excitons within the this compound layer, promoting efficient energy transfer from the host material. researchgate.net
While historically limited to green/yellow emission, recent molecular engineering efforts have expanded the spectral range of this compound-based emitters. rsc.org By introducing strong electron-donating groups, such as diphenylamino moieties, onto the this compound core, researchers have successfully created derivatives that emit in the red portion of the spectrum. rsc.org This modification alters the electronic transition from a core-centered π→π* transition to an intramolecular charge-transfer (ICT) transition, resulting in a significant redshift of the emission. rsc.org One such derivative, NPh2-QA, exhibited a fluorescence quantum yield of 0.56 in toluene (B28343) and was used to fabricate the first efficient red OLED based on a this compound emitter. rsc.org
Furthermore, the use of this compound derivatives in OLEDs doped at high concentrations has shown a remarkable increase in external quantum efficiency (EQE) at high current densities. aip.org For instance, devices heavily doped with N,N′-dimethylthis compound (DMQA) demonstrated a significant rise in EQE as the drive current increased, a behavior contrary to the typical efficiency roll-off seen in many fluorescent OLEDs. aip.org This suggests that this compound-based materials can help mitigate efficiency losses at high brightness levels. aip.orgrsc.org
| Device Structure/Dopant | Host Material | Emission Color | Key Performance Metric |
| This compound (QAD) sub-monolayer | Alq3 | Green | 7.2 cd/A researchgate.net |
| NPh2-QA | - | Red | Fluorescence Quantum Yield: 0.56 rsc.org |
| 5.0 wt% DMQA | Alq3 | Green | 42% EQE increase at high current aip.org |
| DIQA | PVK | Green | Enhanced PL and EL efficiency aip.org |
Organic Field-Effect Transistors (OFETs)
This compound and its derivatives are promising materials for the active semiconductor layer in OFETs. rsc.orgwikipedia.org Their planar molecular structure and strong intermolecular interactions, facilitated by hydrogen bonding and π-π stacking, promote the formation of highly ordered crystalline thin films, which are essential for efficient charge transport. rsc.orgnih.govmdpi.com
The charge carrier mobility of this compound-based OFETs has been a subject of extensive research, with performance often compared to benchmark materials like pentacene. rsc.orgresearchgate.net Studies have shown that this compound can exhibit ambipolar charge transport, meaning it can conduct both holes and electrons, with mobilities comparable to those of pentacene in similarly fabricated devices. rsc.orgacs.org Unsubstituted this compound has demonstrated a field-effect mobility of up to 0.1 cm²/V·s. researchgate.net
The introduction of substituents to the this compound core significantly influences charge transport properties. N,N'-substitution, for example, can disrupt the intermolecular hydrogen bonding that is crucial for optimal molecular packing. rsc.orgjku.at A comparative study of N,N'-dimethyl (DMQA), N,N'-dibutyl (DBQA), and N,N'-diphenyl (DPQA) quinacridones revealed that the methyl-substituted derivative provided the most favorable charge transport, followed by the diphenyl and then the dibutyl derivatives. rsc.org
Copolymers incorporating this compound units have also been developed to enhance OFET performance. For example, a copolymer of this compound and quaterthiophene (PQCQT) showed a hole mobility of 2.0 x 10⁻² cm²/(V·s) after thermal annealing. researchgate.net Similarly, a copolymer with diphenylquinoxaline (PQCTQx) exhibited a hole mobility of 1.2 x 10⁻² cm²/(V·s) after heat treatment, an improvement attributed to better molecular packing. mdpi.com These studies highlight the potential of this compound-based polymers as high-performance semiconductors. nih.govmdpi.com
| This compound-based Material | Mobility (cm²/V·s) | Carrier Type | Notes |
| This compound (unsubstituted) | 0.1 researchgate.net | Hole | Comparable to pentacene researchgate.net |
| This compound (unsubstituted) | 0.2 (hole), 0.01 (electron) acs.org | Ambipolar | Thermodynamically stable H-bond aggregated solid acs.org |
| N,N'-dimethylthis compound (DMQA) | ~1 x 10⁻² researchgate.net | Hole | After purification researchgate.net |
| Poly[this compound-alt-quaterthiophene] (PQCQT) | 2.0 x 10⁻² researchgate.net | Hole | Annealed at 150 °C researchgate.net |
| Poly(this compound-diphenylquinoxaline) (PQCTQx) | 1.2 x 10⁻² mdpi.com | Hole | Annealed at 150 °C mdpi.com |
| 1,3,8,10-tetramethyl this compound derivative | 1.6 x 10⁻¹ | p-type | Self-organized crystalline film aip.org |
The performance of this compound-based OFETs is intrinsically linked to the morphology and crystallinity of the semiconductor thin film. researchgate.netnih.govacs.org The method of film deposition, such as physical vapor deposition, and processing parameters like substrate temperature, play a crucial role in determining the final device characteristics. nih.govacs.orgrsc.org
This compound's ability to form strong intermolecular N-H···O hydrogen bonds and engage in π-π stacking leads to a highly ordered, quasi-polymeric structure in the crystalline state. researchgate.netnih.gov This results in the formation of crystalline thin films with large domain sizes and a high degree of internal order, which is advantageous for in-plane charge transport. aip.orgresearchgate.net The orientation of the molecules relative to the substrate is critical; a lateral stacking parallel to the substrate surface facilitates charge movement between the source and drain electrodes. aip.org
Studies on N,N′-substituted dialkyl-1,3,8,10-tetramethylthis compound compounds found that derivatives with long n-alkyl chains self-organize into highly oriented crystalline films, leading to high-performance OFETs. aip.org However, excessively long alkyl chains can hinder molecular packing and reduce crystallinity, thereby decreasing field-effect mobility. aip.org Thermal annealing is another technique used to improve film morphology. For instance, annealing a poly(this compound-diphenylquinoxaline) film at 150 °C led to improved molecular packing, as confirmed by X-ray diffraction, which correlated with a doubling of the hole mobility. mdpi.com The thermal stability of this compound itself is noteworthy, with devices showing only a factor of two decline in mobility after being heated to 225 °C in air. researchgate.net
Charge Carrier Mobility Studies
Organic Solar Cells (OSCs) and Photodetectors
The strong absorption in the visible spectrum, good electrochemical stability, and effective charge transport properties make this compound and its derivatives suitable for use in photovoltaic devices like organic solar cells and photodetectors. rsc.orgwikipedia.orgalfachemic.comacs.org
In OSCs, this compound-based molecules have been developed as both electron donor and acceptor materials. acs.orgjcsp.org.pk To make the generally insoluble this compound pigment processable from solution, its core structure has been modified with alkyl chains and other functional units like thiophenes. acs.org These modifications enhance solubility, broaden light absorption, and improve charge-transporting capabilities. acs.org When blended with fullerene acceptors like PC70BM, these donor molecules have been used to fabricate bulk-heterojunction solar cells. acs.org For example, a derivative functionalized with bithiophene and thienylbenzo[c] rsc.orgrsc.orgthiadiazolethienyl units was successfully incorporated into a solution-processed OSC. acs.org Other research has focused on synthesizing novel this compound dyes with different conjugated bridges for use in dye-sensitized solar cells (DSSCs), achieving conversion efficiencies of up to 3.86%. hud.ac.uk
This compound has also been employed in photodetectors. The first electron-trap-based photomultiplication (PM) photodetector utilized a this compound layer sandwiched between two electrodes. mdpi.com More recently, a fullerene-free, green-selective organic photodetector was developed using a solution-processed blend of a this compound donor and a phthalocyanine (B1677752) acceptor. semanticscholar.org This approach led to a significant increase in external quantum efficiency and an enhanced spectral rejection ratio compared to previous technologies. semanticscholar.org
Photocatalysis and Photoelectrochemical Processes
The appealing photophysical and redox properties of this compound dyes make them versatile candidates for photocatalysis and photoelectrochemical applications. rsc.orgunipd.it Their strong absorption of visible light, coupled with balanced redox potentials, allows them to participate in both oxidative and reductive photochemical reactions. rsc.orgunipd.it This has led to their recent exploration in applications aimed at solar fuel production and sustainable organic synthesis, such as water splitting, carbon dioxide (CO₂) reduction, and various organic transformations. rsc.orgdntb.gov.ua
This compound has been used as a photosensitizer and a photocatalyst in various systems. acs.orgrsc.org For instance, nanoparticles of this compound supported on reduced graphene oxide (rGO) have been shown to be effective metal-free photocatalysts for the reduction of CO₂ to carbon monoxide (CO) and methane (B114726) (CH₄). acs.org The rGO support facilitates the transfer and separation of photogenerated charge carriers, thereby enhancing the catalytic activity of the this compound particles. acs.org In another application, TiO₂ nanoparticles sensitized with this compound pigment were used for the selective photocatalytic oxidation of glycerol (B35011) to glyceraldehyde using red light, demonstrating the potential to utilize low-energy photons for valuable chemical conversions. nih.gov
Water Splitting Applications
The quest for clean and renewable energy has highlighted photocatalytic water splitting as a promising method for hydrogen production, and this compound derivatives are emerging as key components in this technology. wikipedia.orgfrontiersin.org The process involves using a photocatalyst to absorb light energy and drive the decomposition of water into hydrogen (H₂) and oxygen (O₂). wikipedia.org this compound-based systems are particularly noted for their ability to function in photo- and photoelectrochemical processes aimed at this conversion. rsc.orgrsc.org
Carbon Dioxide Reduction
The photocatalytic conversion of carbon dioxide (CO₂) into valuable chemicals and fuels represents a critical strategy for mitigating greenhouse gas emissions and creating a circular carbon economy. acs.orgmdpi.com this compound-based materials have shown significant promise as metal-free photocatalysts in this field. acs.orgacs.org Their performance stems from their capacity to act as both a photosensitizer and a catalyst, facilitating the complex process of CO₂ reduction. acs.org
One notable advancement involves the use of this compound nanoparticles supported on reduced graphene oxide (QA/rGO). acs.org The rGO nanosheets enhance the transfer and separation of photogenerated charge carriers, thereby boosting the catalytic activity of the this compound particles. acs.org In another approach, nanocomposites of this compound and bismuth vanadate (B1173111) (QA/nBiVO₄) have been developed. These materials operate via a Z-scheme charge-transfer mechanism, which significantly improves the efficiency of electron-hole separation and transport, leading to enhanced CO₂ reduction. nih.govresearchgate.net
Table 1: Performance of this compound-Based Photocatalysts in CO₂ Reduction
| Photocatalyst | Sacrificial Reagent | Products | Production Rate (μmol g⁻¹ h⁻¹) | Source(s) |
|---|---|---|---|---|
| QA/rGO-2 | TEOA | CO, CH₄ | 450 (CO), 275 (CH₄) | acs.org |
| QA/10BiVO₄ | TEOA | CO | 407 | nih.gov |
| JUC-640-Co | Not specified | CO | 15,100 | acs.org |
TEOA: Triethanolamine
These findings highlight the potential of designing highly efficient photocatalytic systems for CO₂ conversion by combining this compound with other functional materials. nih.gov
Organic Transformations
This compound and its derivatives are increasingly being utilized as versatile photocatalysts for a variety of organic transformations, offering a sustainable alternative to traditional synthetic methods. rsc.orgrsc.org Their ability to absorb visible light and facilitate electron transfer processes makes them suitable for promoting a range of chemical reactions. researchgate.net
One significant application is in oxidation reactions. For instance, this compound-sensitized titanium dioxide (TiO₂) nanoparticles have been successfully employed for the photocatalytic oxidation of glycerol to glyceraldehyde under red light irradiation. nih.govrsc.org This hybrid material demonstrates the potential of using industrial pigments to drive valuable chemical conversions with low-energy photons. nih.gov
Furthermore, this compound-based covalent organic frameworks (COFs) have emerged as highly efficient and recyclable heterogeneous photocatalysts. dntb.gov.ua These frameworks have been used to catalyze reactions such as the aerobic oxidative Povarov reaction and the oxidation of compounds containing C(sp³)-H bonds, like toluene. dntb.gov.uanih.gov The ordered porous structure and tunable electronic properties of these COFs contribute to their high catalytic activity and selectivity. researchgate.netmdpi.com Dye-sensitized photoelectrodes incorporating this compound have also been developed for carrying out selective organic transformations through photoelectrochemical C-H activation. dntb.gov.ua
Nanoparticles and Covalent Organic Frameworks in Photocatalysis
The development of heterogeneous photocatalysts using this compound has largely focused on two key material architectures: nanoparticles and covalent organic frameworks (COFs). rsc.orgrsc.org These structures provide significant advantages, such as high surface area, recyclability, and the ability to tune their photocatalytic properties. nih.govmdpi.com
This compound Nanoparticles have been shown to be effective photocatalysts, particularly when combined with other materials. For example, this compound nanoparticles supported on reduced graphene oxide (rGO) create a composite with enhanced charge separation and transfer, leading to improved activity in CO₂ reduction. acs.orgacs.org Similarly, TiO₂ nanoparticles sensitized with this compound pigments can perform challenging oxidation reactions, such as glycerol oxidation, using low-energy visible light. nih.govresearchgate.net
This compound-based Covalent Organic Frameworks (COFs) represent a highly promising class of photocatalysts. dntb.gov.uax-mol.net These crystalline porous polymers offer a platform for designing ordered materials with precisely tunable electronic and structural properties. researchgate.netmdpi.com this compound-containing COFs have been successfully applied in various photocatalytic organic transformations, including aerobic oxidation reactions. dntb.gov.uanih.gov The integration of this compound units into the COF structure allows for efficient light harvesting and charge separation, making them robust and metal-free photocatalysts. dntb.gov.uamdpi.com Three-dimensional COFs with porphyrin-functionalized this compound moieties have demonstrated exceptionally high efficiency in the photoreduction of CO₂. acs.org
Polymer Science and Composite Materials
The unique molecular structure of this compound, characterized by its planar and rigid aromatic core, makes it an excellent building block for advanced polymers and composite materials. nih.govresearchgate.net Its incorporation into polymer chains or matrices can impart desirable electronic, optical, and morphological properties.
This compound-Based Semiconducting Polymers
This compound has been successfully integrated as a key component in novel semiconducting polymers for applications in organic electronics. acs.orgfigshare.com These polymers are of great interest for use in organic field-effect transistors (OFETs) and organic solar cells due to their potential for efficient charge transport and strong intermolecular interactions. nih.govmdpi.com
Researchers have synthesized various this compound-based copolymers, such as those incorporating thiophene (B33073) (PQA2T, PQA3T), diketopyrrolopyrrole, or diphenylquinoxaline units. nih.govacs.orgmdpi.com These polymers typically exhibit strong π-π stacking with short intermolecular distances, which is conducive to charge hopping between polymer chains. nih.govacs.org For example, X-ray diffraction studies on PQA2T and PQA3T revealed a close π-π stacking distance of 3.6 Å. acs.org
The introduction of a vinylene linkage into the polymer backbone, as seen in the polymer PQTE, has been shown to further enhance performance. rsc.org This modification leads to even stronger interchain interactions, with a π-π stacking distance of 3.49 Å, and has resulted in some of the highest charge carrier mobilities reported for this compound-based semiconductors. rsc.org
Table 2: Properties of this compound-Based Semiconducting Polymers
| Polymer | Key Structural Unit(s) | Hole Mobility (cm² V⁻¹ s⁻¹) | Application(s) | Source(s) |
|---|---|---|---|---|
| PQA2T / PQA3T | This compound, Thiophene | ~0.2 | OFET | acs.orgfigshare.com |
| PQTE | This compound, Thienylene-vinylene-thienylene | 0.67 | OFET, PSC | rsc.org |
| PQCTQx | This compound, Diphenylquinoxaline | 1.2 x 10⁻² (annealed) | OFET | mdpi.com |
| QA-DPP Polymers | This compound, Diketopyrrolopyrrole | 10⁻⁴ - 10⁻³ | OFET | nih.govmdpi.com |
OFET: Organic Field-Effect Transistor; PSC: Polymer Solar Cell
These studies demonstrate that this compound is a valuable building block for designing high-performance semiconducting polymers, offering insights into the structure-property relationships that govern their electronic characteristics. acs.orgfigshare.com
Effect on Polymer Morphology and Properties
The addition of this compound pigments to polymer matrices can significantly influence the morphology and, consequently, the physical properties of the resulting composite materials. researchgate.netresearchgate.net In semicrystalline polymers like isotactic polypropylene (B1209903) (iPP), this compound pigments can act as highly effective nucleating agents. researchgate.net This means they promote the crystallization of the polymer, affecting its final microstructure.
The specific crystallographic form of the this compound pigment plays a crucial role. For instance, the γ-phase of this compound has been observed to induce the crystallization of polypropylene into its hexagonal (β) phase, whereas the β-phase of this compound does not produce the same effect. researchgate.net These changes in polymer morphology, induced by the pigment, can lead to modifications in the mechanical and thermomechanical properties of the material. researchgate.net
In the context of this compound-based semiconducting polymers, the morphology of the polymer film is critical for device performance. The orientation of the polymer chains—either "edge-on" (with the π-stacking direction parallel to the substrate) or "face-on" (with the π-stacking direction perpendicular to the substrate)—is heavily influenced by the chemical structure, particularly the nature of the alkyl side chains. mdpi.com Polymers with linear alkyl chains tend to adopt an edge-on orientation, which is generally favorable for transistor applications, while branched alkyl chains can promote a face-on orientation, often preferred for solar cells. mdpi.com Furthermore, introducing units like a vinylene linkage can enhance crystallinity and lead to a more ordered lamellar structure, which improves the performance of both transistors and photovoltaic devices. rsc.org
Specialized Applications
The unique electronic and optical properties of this compound derivatives have led to their exploration in various specialized, high-tech applications.
This compound derivatives are being investigated for their potential in electrochromic devices, which can change color when a voltage is applied. rsc.orgmdpi.com These materials exhibit reversible color changes during electrochemical oxidation and reduction processes. researchgate.net For instance, a novel solution-processable electrochromic polymer with a this compound backbone has been developed. nih.gov This polymer, when subjected to thermal annealing, forms a crosslinked network that enhances its stability. nih.gov An electrochromic device based on this material demonstrated remarkably fast switching times and robust stability over numerous cycles. nih.gov
Research into a series of this compound derivatives with different donor units has shown that their polymer films can exhibit multicolor displays (yellow, gray, and blue), high optical contrast, and fast switching times. researchgate.net One particular derivative, pC10QA-2EDOT, has shown exceptional performance in an electrochromic supercapacitor, a device that combines energy storage with visual color changes. researchgate.net
Table 3: Performance of a this compound-Based Electrochromic Polymer (pC10QA-2EDOT)
| Property | Value/Description |
| Optical Contrast | Over 40% in the visible region. researchgate.net |
| Coloration Efficiency | 498 cm²/C at 455 nm. researchgate.net |
| Switching Time | Less than 1 second. researchgate.net |
| Cyclic Stability | Almost no decay after 50,000 cycles. researchgate.net |
| Specific Capacitance | Up to 322 F/cm³. researchgate.net |
Materials with non-linear optical (NLO) properties are crucial for technologies like optical computing and data storage. rsc.org this compound derivatives have emerged as promising candidates for third-order NLO applications. researchgate.net The design of these materials often involves creating donor-acceptor (D-A) structures to enhance intramolecular charge transfer (ICT), which can lead to a significant NLO response. nih.govmdpi.com
Researchers have synthesized and studied a series of this compound-based chromophores, demonstrating their potential for use in integrated NLO devices. researchgate.net Theoretical studies have also been conducted to explore and predict the NLO properties of novel this compound-based compounds, guiding the design of materials with enhanced hyperpolarizabilities. rsc.org These organic materials offer advantages such as fast response times and high nonlinear polarization rates. nih.gov
Sensors and Biosensors
This compound and its derivatives have emerged as significant materials in the development of advanced sensors and biosensors, primarily due to their robust photophysical properties. sioc-journal.cn The inherent fluorescence of the this compound core can be modulated by chemical modifications, making it highly sensitive to specific analytes. sioc-journal.cnresearchgate.net This has led to their application in creating chemosensors, particularly for detecting heavy metal ions and for use in bioimaging. nih.govrsc.orgresearchgate.net
The operating principle of many this compound-based sensors relies on fluorescence modulation, such as "turn-on" or "turn-off" responses upon binding with a target analyte. researchgate.net For instance, researchers have designed and synthesized this compound-based fluorescent sensors for the detection of hazardous impurities in industrial products like petroleum chemicals. rsc.org In one study, a solothiocarbonyl this compound derivative (STQA16) was developed for the rapid detection of mercury ions (Hg²⁺) in naphtha samples. rsc.org The selective thiolation of a carbonyl group on the this compound structure enabled interaction with Hg²⁺, leading to a quenching of the parent this compound's fluorescence. rsc.org This sensor demonstrated a high detection limit of 1.4 x 10⁻⁷ M within the first 60 seconds. rsc.org
Another approach involves creating thiocarbonyl this compound-based fluorescent chemodosimeters that exhibit a "turn-on" fluorescence signal. researchgate.netdntb.gov.ua In the presence of mercuric ions, the fluorescence emission intensity of one such sensor was enhanced by up to 50-fold. researchgate.net Similarly, conjugated polymer nanoparticles derived from thiocarbonyl this compound (PTQA-NPs) have been synthesized for the selective detection of Hg²⁺ in pure water, achieving a minimum detectable concentration as low as 1 ppb. rsc.org
Beyond metal ions, this compound derivatives are being explored for sensing other environmental pollutants. A nonmetallic 9-cyano this compound-porphyrin-based sensor was computationally designed to detect nitrogen oxides (NOx), demonstrating high sensitivity and a swift recovery time. researchgate.net The excellent stability and strong emission of this compound derivatives also make them suitable for bioimaging applications, where they can be used to label and visualize cells. rsc.orgresearchgate.net The self-assembly of achiral this compound derivatives into nano-structures with luminescent properties further expands their potential in designing novel materials for optical and sensing applications. d-nb.info
Table 1: Performance of this compound-Based Sensors
| Sensor Type | Analyte | Sensing Mechanism | Detection Limit | Source(s) |
| Solothiocarbonyl this compound (STQA16) | Mercury ion (Hg²⁺) | Fluorescence quenching | 1.4 x 10⁻⁷ M | rsc.org |
| Thiocarbonyl this compound chemodosimeter | Mercuric ion (Hg²⁺) | "Turn-on" fluorescence enhancement | 0.41 μM | researchgate.net |
| Thiocarbonyl this compound polymer nanoparticles (PTQA-NPs) | Mercury ion (Hg²⁺) | "Turn-on" fluorescence | 1 ppb | rsc.org |
| 9-cyano this compound-porphyrin (Computational) | Nitrogen oxides (NOx) | Adsorption-induced electronic changes | N/A | researchgate.net |
Rechargeable Batteries (Anode Material)
This compound and its derivatives are gaining attention as promising organic electrode materials for next-generation rechargeable batteries, such as lithium-ion (Li-ion) and sodium-ion (SIBs) batteries. sciencedaily.comsemanticscholar.org Their advantages include structural diversity, environmental friendliness, and potentially high theoretical capacity. semanticscholar.org The redox activity of this compound's carbonyl groups allows for the reversible storage of ions, making it a suitable candidate for anode materials, which are the negative electrodes in a battery. nih.govaquametals.com
Researchers have successfully utilized pyrolyzed quinacridones as carbonaceous anode materials for SIBs. sciencedaily.com Sodium is a more abundant and cost-effective alternative to lithium, but its larger ionic size presents challenges for accommodation in traditional graphite (B72142) anodes. sciencedaily.com Pyrolyzed organic pigments like quinacridones can be engineered to have different microstructures that are better suited for sodium ion storage. sciencedaily.com For example, 2,9-dimethylthis compound (B1329379) (2,9-DMQA) pyrolyzed at 600°C yielded a carbonaceous anode with a high rate capability of 290 mAh/g at a current density of 0.05 A/g and excellent cycling stability, retaining a capacity of 134 mAh/g at 5 A/g after 1000 cycles. sciencedaily.com The presence of nitrogen and oxygen groups in the pyrolyzed structure further enhances ion storage. sciencedaily.comresearchgate.net
In the context of Li-ion batteries, N,N'-dimethylthis compound (DMQA) has been investigated as a symmetric bipolar organic molecule, meaning it can function as both a cathode and an anode material. nih.gov As an anode, DMQA exhibits an operating voltage of 2.09 V (vs. Li⁺/Li) and demonstrates excellent capacity retention. nih.gov The unique molecular orbital energy levels of DMQA contribute to its stable electrochemical performance. nih.gov The addition of this compound as an electrolyte additive has also been shown to improve the performance of Li-ion batteries by helping to form a stable cathode electrolyte interphase (CEI), which is crucial for high-voltage applications. researchgate.net In one study, adding just 0.03% this compound to the electrolyte increased the capacity retention of a high-voltage cell from 62% to 77% after 200 cycles. researchgate.net
Table 2: Electrochemical Performance of this compound-Based Anodes
| This compound Derivative | Battery Type | Role | Key Performance Metrics | Source(s) |
| Pyrolyzed 2,9-dimethylthis compound (2,9-DMQA) | Sodium-ion (SIB) | Anode | Capacity: 290 mAh/g @ 0.05 A/g Cycle Stability: 134 mAh/g @ 5 A/g after 1000 cycles | sciencedaily.com |
| N,N'-dimethylthis compound (DMQA) | Lithium-ion | Anode | Operating Voltage: 2.09 V Excellent capacity retention | nih.gov |
| This compound (as additive) | Lithium-ion | Electrolyte Additive | Increased capacity retention from 62% to 77% after 200 cycles | researchgate.net |
| Pyrolyzed C.I. Pigment Violet 19 | Sodium-ion (SIB) | Anode | Stable cycling behavior (554 mAh g-1 over 900 cycles) | researchgate.net |
Electroplating Levelers
In the field of electroplating, particularly for copper metallization in the electronics industry, achieving a smooth, uniform, and defect-free deposit is critical. acs.org Leveling agents, or levelers, are organic additives that play a crucial role in this process by controlling the rate of metal deposition. acs.orgresearchgate.net this compound derivatives have been identified as highly effective levelers due to their unique molecular structure. jst.go.jpglobalauthorid.com
The this compound molecule possesses a conjugated five-membered ring system and electronegative carbonyl and sp² hybridized nitrogen atoms. jst.go.jpresearchgate.net This structure facilitates strong adsorption onto the electrode surface, especially in high-current-density areas (peaks), thereby inhibiting rapid copper deposition in those regions and allowing the plating solution to fill in the valleys. researchgate.netjst.go.jp This selective inhibition leads to a "leveling" of the surface. acs.org
A series of this compound aromatic heterocyclic quaternary ammonium (B1175870) salts have been synthesized and evaluated for their performance as levelers in acid copper plating. jst.go.jpresearchgate.net These positively charged molecules are readily adsorbed onto the negatively charged cathode. acs.org In one study, a derivative identified as DCQA-C₈-MI demonstrated superior performance compared to the conventional leveler Janus Green B (JGB). jst.go.jp Electrochemical tests, including cyclic voltammetry, showed that DCQA-C₈-MI had a significant inhibitory effect, reducing the peak current density to 18.18 A/dm² compared to 34.36 A/dm² with JGB. jst.go.jp This enhanced inhibition and higher deposition potential indicate a more controlled and effective leveling action, which is essential for filling micro-vias in printed circuit boards (PCBs) without defects. jst.go.jpresearchgate.net Quantum chemical calculations and molecular dynamics simulations have further confirmed the strong binding energy and effective adsorption of these this compound derivatives on copper surfaces, validating their potential as high-performance levelers. jst.go.jp
Table 3: Performance of this compound-Based Electroplating Levelers
| This compound Derivative | Application | Function/Mechanism | Key Findings | Source(s) |
| This compound quaternary ammonium salts | Acid Copper Plating | Leveling Agent: Adsorbs on cathode to inhibit and control copper deposition. | Superior inhibition ability and leveling performance compared to Janus Green B (JGB). | acs.orgjst.go.jp |
| DCQA-C₈-MI | Through-hole copper plating | Leveling Agent | Reduced peak current density to 18.18 A/dm² (vs. 34.36 A/dm² for JGB); excellent leveling in micro-through holes. | jst.go.jp |
| Quaternary ammonium salts of 2,9 dichlorothis compound | Acid Copper Plating | Leveling Agent | Effectively reduce the copper atom deposition rate on the cathodic surface, leading to higher deposition potentials than JGB. | jst.go.jp |
Advanced Research Topics and Future Directions
Tailoring Quinacridone (B94251) Derivatives for Enhanced Performance
The performance of this compound can be significantly enhanced by strategically modifying its core structure. Researchers are actively developing new synthetic strategies to create derivatives with tailored electronic and optical properties.
One approach involves extending the π-conjugated system of the this compound molecule. By incorporating different aromatic cores, such as carbazole (B46965) and naphthalene (B1677914), into the central part of the this compound structure, researchers have successfully tuned its electronic properties. rsc.org For instance, a derivative with a naphthalene core has demonstrated superior fluorescence quantum yield compared to the parent this compound. rsc.org This fine-tuning is achieved through methods like palladium-catalyzed C–N coupling reactions, which allow for the precise incorporation of various moieties. rsc.org
Another strategy focuses on improving the solubility and processability of quinacridones, which are notoriously insoluble. A "condensation followed by annulation" method has been developed for the large-scale synthesis of soluble, core-extended this compound derivatives. acs.org This environmentally friendly and cost-effective route enables the production of these materials, which can be easily processed into uniform thin films, making them ideal for electronic applications. acs.org The introduction of solubilizing alkyl chains and functional units like thiophenes has also been shown to enhance solubility and charge-transporting properties, leading to improved performance in organic solar cells. acs.org
Furthermore, the synthesis of N,N'-substituted quinacridones is being explored to modulate their charge transport properties. Studies have shown that the nature of the substituent plays a critical role, with methyl-substituted amines exhibiting the most favorable charge transport characteristics. researchgate.net The development of this compound-based copolymers, such as those incorporating diketopyrrolopyrrole or diphenylquinoxaline, is another promising avenue for creating materials with strong intermolecular interactions and efficient charge transport. mdpi.comnih.gov These copolymers often exhibit narrow π-stacking distances, which is beneficial for their semiconducting properties. nih.gov
The following table summarizes some of the key synthetic strategies and their impact on this compound properties:
| Synthetic Strategy | Modification | Resulting Enhancement | Reference |
| Core Extension | Incorporation of aromatic cores (e.g., naphthalene, carbazole) | Tuned electronic and optical properties, enhanced fluorescence | rsc.org |
| Improved Solubility | "Condensation followed by annulation", addition of alkyl chains | Large-scale synthesis, solution processability, uniform thin films | acs.orgacs.org |
| N,N'-Substitution | Addition of substituents like methyl, diphenyl, and dibutyl groups | Modified charge transport properties | researchgate.net |
| Copolymerization | Combination with units like diketopyrrolopyrrole or diphenylquinoxaline | Strong intermolecular interactions, efficient charge transport | mdpi.comnih.gov |
Understanding and Controlling Polymorphism for Device Optimization
The crystalline structure, or polymorphism, of this compound plays a pivotal role in its performance, particularly in electronic devices. Different polymorphs of the same this compound molecule can exhibit distinct colors and, more importantly, varying electronic properties. rsc.org Therefore, understanding and controlling polymorphism is a critical area of research for optimizing device performance.
This compound is known to exist in several polymorphic forms, with the α, β, and γ phases being the most widely recognized. nih.gov The arrangement of molecules within the crystal lattice, including π-stacking and hydrogen bonding, directly influences charge transport. d-nb.inforesearchgate.net For instance, the γ polymorph features a criss-cross hydrogen bonding pattern, while the α and β phases consist of linear chains of molecules. nih.govresearchgate.net These structural differences lead to variations in properties like color and charge carrier mobility. nih.gov
Researchers are developing methods to selectively produce specific polymorphs. One technique involves the thermal cleavage of a precursor molecule, which can selectively trigger the formation of the desired crystalline phase. acs.org For example, the αI-quinacridone phase, a metastable structure, can be obtained through this method. acs.org The choice of solvent and processing conditions during synthesis and film deposition also significantly impacts the resulting polymorph. nih.gov
The ability to control polymorphism is crucial for "crystal engineering," which aims to design and synthesize pigments with specific, desired properties. researchgate.net By understanding the relationship between crystal structure and function, scientists can tailor the synthesis process to produce the optimal polymorph for a given application, whether it be for high-performance pigments or advanced electronic devices. acs.orgresearchgate.net
The table below highlights the key characteristics of the major this compound polymorphs:
| Polymorph | Molecular Arrangement | Key Properties/Significance | Reference |
| α (alpha) | Linear hydrogen-bonded chains | Often the initial product of synthesis, can be less stable. A new α structure has been proposed. | nih.govnaver.com |
| β (beta) | Linear hydrogen-bonded chains | Commercially significant, known for its violet or magenta color. | nih.govgoogle.com |
| γ (gamma) | Criss-cross hydrogen-bonded pattern | Known for its red shade and excellent fastness properties. Its structure has been determined from single-crystal data. | nih.govwikipedia.org |
Exploring Novel Applications in Emerging Technologies
The unique properties of this compound and its derivatives are paving the way for their use in a variety of emerging technologies beyond their traditional role as pigments. rsc.org Their strong fluorescence, good charge-carrying capabilities, and exceptional stability make them attractive candidates for advanced electronic and biomedical applications. rsc.orgresearchgate.net
In the field of organic electronics , quinacridones are being extensively investigated for use in:
Organic Light-Emitting Diodes (OLEDs): Their intense fluorescence and electrochemical stability are beneficial for creating efficient and durable light-emitting devices. acs.orgrsc.org Copolymers of this compound have even been used to generate white electroluminescence. rsc.org
Organic Solar Cells (OSCs): this compound-based molecules are being developed as electron donor materials in solution-processed bulk-heterojunction solar cells, with some devices achieving notable power conversion efficiencies. acs.orgnih.gov
Organic Field-Effect Transistors (OFETs): The planar structure and strong hydrogen bonding of quinacridones facilitate efficient charge transport, leading to high charge carrier mobility in OFETs. mdpi.comresearchgate.netmdpi.com This makes them promising materials for applications in sensors, light-emitting devices, and memory devices. aip.org
Beyond electronics, quinacridones are finding applications in other innovative areas:
Bioelectronics: Their operational stability in aqueous environments suggests potential applications in bioelectronic devices. rsc.org
Photocatalysis: The photocatalytic properties of this compound are being explored for various chemical transformations. rsc.org
Specialty Applications: N,N'-dimethyl this compound has been reported as a solid-state emissive dye with mechano-chromic luminescence and as a component in molecular sensors. rsc.org Dibutyl this compound has been implemented in photothermal evaporators for solar steam and thermoelectric power generation. rsc.org
The versatility of this compound is further demonstrated by its expanding use in industries such as packaging, where its excellent color strength and printability are valued in high-quality inks, and in automotive coatings, where its durability and weather resistance are crucial. marketresearchfuture.comstraitsresearch.com
Sustainable Synthesis and Processing Methodologies
In line with the growing global emphasis on environmental responsibility, researchers are actively developing more sustainable methods for synthesizing and processing this compound pigments. marketresearchintellect.comdipengroup.com The goal is to minimize the environmental impact of production by reducing carbon emissions, energy consumption, and the use of hazardous materials. marketresearchintellect.com
A key focus is the development of "green chemistry" approaches. This includes exploring synthetic routes that are more environmentally benign and cost-effective. One such method is a "condensation followed by annulation" strategy for producing soluble this compound derivatives, which avoids the need for toxic oxidants and high-boiling-point solvents often used in traditional three-step syntheses. acs.org This simplified, two-step process not only reduces waste but also significantly lowers production costs. acs.org
Another important aspect of sustainable production is the use of bio-based starting materials. The use of bio-succinic acid as a greener alternative to petroleum-based succinic acid is already established in the industrial production of this compound pigments. mdpi.com
In-depth Studies of Charge Transport Mechanisms
A deep understanding of how charge carriers move through this compound-based materials is fundamental to optimizing their performance in electronic devices. Researchers are conducting in-depth studies of the charge transport mechanisms in these organic semiconductors.
The charge transport properties of this compound are intrinsically linked to its molecular structure and crystal packing. aip.org The planar nature of the this compound molecule and the presence of intermolecular hydrogen bonds promote strong π-π stacking, which creates pathways for efficient charge transport. mdpi.comrsc.org However, the exact nature of charge transport can be complex, involving a combination of different interaction motifs, including π-stacking, hydrogen bonding, and van der Waals forces. d-nb.info
Studies comparing this compound to other organic semiconductors, such as pentacene (B32325), have provided valuable insights. While both are candidates for ambipolar organic field-effect transistors and show similar charge carrier mobilities, the charged species created in this compound during redox reactions appear to be more localized on its functional groups. rsc.orgresearchgate.net This difference in charge distribution can have significant implications for device performance. rsc.org
Computational modeling plays a crucial role in elucidating these mechanisms. Density-functional theory (DFT) simulations are used to calculate the electronic band structure and estimate charge-transport parameters. d-nb.info These theoretical studies help to understand the shortcomings of simpler models and provide a more comprehensive picture of the electronic coupling between molecules. d-nb.info By analyzing the band structure, researchers can extract key parameters like group velocities and effective masses, which are essential for both band-transport and hopping models of charge conduction. d-nb.info
The investigation of this compound-based copolymers has also shed light on structure-property relationships. For example, in certain this compound-thiophene copolymers, it has been observed that charge transport may be more dependent on localized, strongly π-π interacted crystallites rather than long-range conjugation along the polymer backbone. acs.org
Advanced Characterization Techniques for In-Situ Analysis
To gain a deeper understanding of the structure-property relationships in this compound, researchers are employing a range of advanced characterization techniques. These methods allow for the in-situ analysis of this compound materials, providing real-time information about their properties and behavior under various conditions.
A combination of non-destructive spectroscopic techniques is particularly powerful for identifying different this compound polymorphs, even within a working electronic device. rsc.orgresearchgate.netcsic.es These techniques include:
Raman Spectroscopy: Provides information about the vibrational modes of the molecules, which are sensitive to the crystal structure. rsc.orgunibo.it
Infrared (IR) Spectroscopy: Complements Raman spectroscopy by probing different vibrational modes. rsc.org
Luminescence Spectroscopy: Measures the light emitted by the material, which can vary between different polymorphs. rsc.org
The combination of these spectroscopic methods with computational simulations, such as density functional theory (DFT), allows for the unambiguous assignment of spectral features to specific crystal structures and vibrational modes. unibo.it
X-ray diffraction (XRD) is another essential tool for characterizing the crystal structure of this compound. Grazing-incidence X-ray diffraction (GIXRD) is particularly useful for analyzing the molecular packing and crystallinity of thin films, which is crucial for understanding their charge transport properties. aip.org
For studying the electronic properties and charge carriers, spectroelectrochemistry is a powerful technique. By combining electrochemistry with spectroscopy (from UV-Vis to mid-IR), researchers can analyze the structural changes and the formation of different charged species during redox reactions. rsc.orgrsc.orgresearchgate.net This is particularly important for understanding the behavior of this compound in applications like bioelectronics and catalysis. rsc.orgrsc.org Electron paramagnetic resonance (EPR) spectroscopy can be used in conjunction with these methods to confirm the formation of radical species. rsc.orgrsc.org
Advanced microscopy techniques are also providing new insights. For example, scanning tunneling microscopy (STM) has been used to study the fluorescence of single this compound molecules, revealing how their charge state and interaction with the substrate influence their light emission. aps.org
This multi-faceted approach to characterization, combining various experimental techniques with theoretical modeling, is essential for advancing our understanding of this compound and unlocking its full potential in a new generation of materials and devices. researchgate.netunibo.it
Q & A
Basic: What experimental techniques are used to determine the crystal structure of quinacridone derivatives?
Answer: X-ray diffraction (XRD) and single-crystal X-ray analysis are standard methods to resolve crystal structures. For this compound derivatives, XRD can distinguish polymorphs by analyzing lattice parameters and intermolecular interactions (e.g., hydrogen bonding and π-π stacking). For example, polymorphs of N,N-di(n-butyl)this compound (DBQA) were characterized by comparing monoclinic and triclinic systems, revealing distinct packing arrangements . When interpreting data, prioritize identifying non-covalent interactions (C–H···O bonds) and torsional angles of alkyl chains, as these influence photoluminescence properties.
Advanced: How can contradictions between experimental and computational electronic structure data for this compound be resolved?
Answer: Discrepancies often arise from limitations in density functional theory (DFT) methods, such as underestimating band gaps. A validated approach involves using optimally tuned range-separated hybrid functionals (OT-RSH) for gas-phase calculations and screened hybrid functionals (OT-SRSH) for bulk systems. For instance, OT-RSH corrected the ionization potential of this compound to match experimental angle-resolved photoemission spectroscopy (ARUPS) results, while OT-SRSH accounted for polarization effects in crystalline phases . Cross-validate results with full-frequency calculations to improve accuracy.
Basic: What spectroscopic methods characterize this compound's aggregation behavior in solution?
Answer: UV-Vis absorption and steady-state fluorescence spectroscopy are critical for studying aggregation. Red shifts in absorption spectra indicate J-aggregates, while blue shifts suggest H-aggregates. Infrared (IR) spectroscopy further identifies hydrogen-bonding patterns. For substituted quinacridones, aliphatic chains disrupt hydrogen-bond networks, reducing aggregation in organic solvents. Compare spectral data with molecular dynamics simulations to validate aggregation models .
Advanced: How does polymorphism influence the photoluminescence properties of this compound derivatives?
Answer: Polymorphs exhibit varied emission maxima due to differences in intermolecular interactions. For DBQA, polymorphs with stronger π-π stacking (e.g., monoclinic phase) emit at longer wavelengths (~620 nm), while weaker interactions in triclinic phases result in blue-shifted emission (~580 nm). Use single-crystal XRD and solid-state fluorescence spectroscopy to correlate packing arrangements with emission profiles. Reference the table below for DBQA polymorph data :
| Polymorph | Crystal System | Emission Max (nm) | Dominant Interaction |
|---|---|---|---|
| A | Monoclinic | 620 | Strong π-π stacking |
| D | Triclinic | 580 | Moderate C–H···O bonds |
Basic: How can this compound derivatives be synthesized to improve solubility without compromising intermolecular interactions?
Answer: Introduce aliphatic substituents (e.g., N,N'-dialkylation) to disrupt excessive hydrogen bonding while retaining key functional groups. For example, N,N'-dibutylthis compound maintains π-π interactions for charge transport but gains solubility in chloroform. Optimize alkyl chain length via iterative synthesis and solubility testing in polar aprotic solvents .
Advanced: How do chirality and surface adsorption affect this compound's structural organization on metallic substrates?
Answer: On Ag(111), this compound forms chiral dimers with alternating enantiomers. Use scanning tunneling microscopy (STM) to visualize surface domains and low-energy electron diffraction (LEED) to confirm periodicity. However, LEED may fail to resolve chirality due to weak scattering contrast between enantiomers. Simulate diffraction patterns with molecular structure factors to account for hydrogen bonding and antiphase boundaries .
Advanced: What role do computational methods play in predicting this compound's performance in organic electronics?
Answer: Time-dependent DFT (TD-DFT) predicts optoelectronic properties, such as charge-transfer excitons in OLEDs. For cis-quinacridone derivatives, TD-DFT calculations revealed narrowband deep-blue delayed fluorescence, guiding the design of emitters with 19% external quantum efficiency in OLEDs . Validate simulations with cyclic voltammetry for HOMO/LUMO levels and transient absorption spectroscopy for excited-state dynamics.
Basic: How can terahertz spectroscopy distinguish this compound polymorphs?
Answer: Terahertz (THz) spectroscopy detects low-frequency vibrational modes (1–10 THz) sensitive to crystal packing. For β-, γ-, and 2,9-dimethylthis compound, THz spectra reveal unique absorption peaks from in-plane carbonyl rocking. Compare experimental data with solid-state DFT simulations to assign modes and confirm polymorph identity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
